3,4,5-Trimethoxybenzoic Acid-d9
Description
Properties
IUPAC Name |
3,4,5-tris(trideuteriomethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSOFNCYXJUNBT-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481383 | |
| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84759-05-7 | |
| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4,5-Trimethoxybenzoic Acid-d9: Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxybenzoic Acid-d9 is the deuterated form of 3,4,5-Trimethoxybenzoic acid, a derivative of gallic acid. In the scientific community, particularly in the fields of pharmacokinetics and analytical chemistry, isotopically labeled compounds are indispensable tools. The substitution of hydrogen atoms with their heavier isotope, deuterium, renders a molecule easily distinguishable by mass spectrometry without significantly altering its chemical properties. This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a focus on its role as an internal standard in quantitative analysis.
Chemical Structure and Properties
This compound, also known as 3,4,5-Tris(methoxy-d3)benzoic acid, possesses a benzene ring substituted with a carboxylic acid group and three deuterated methoxy groups.[1] This structure is fundamental to its utility as an internal standard, as it co-elutes with its non-deuterated counterpart in chromatographic separations while being clearly distinguishable by its mass-to-charge ratio in a mass spectrometer.
The key chemical and physical properties of this compound are summarized in the table below. For comparative purposes, the properties of the non-deuterated form are also included.
| Property | This compound | 3,4,5-Trimethoxybenzoic Acid |
| Synonyms | 3,4,5-Tris(methoxy-d3)benzoic acid | Eudesmic acid, Gallic acid trimethyl ether |
| Molecular Formula | C10H3D9O5 | C10H12O5 |
| Molecular Weight | 221.25 g/mol [2] | 212.20 g/mol |
| CAS Number | 84759-05-7[2] | 118-41-2 |
| Appearance | White to off-white crystalline powder[1] | White to beige fine crystalline powder |
| Melting Point | Not specified, expected to be similar to non-deuterated form | 168-171 °C |
| Solubility | Soluble in common organic solvents like ethanol and acetone; slightly soluble in water.[1] | Very soluble in chloroform, diethyl ether, and ethanol; slightly soluble in water.[3][4] |
| Isotopic Enrichment | ≥98 atom % D | Not Applicable |
Synthesis and Isotopic Labeling
The synthesis of 3,4,5-Trimethoxybenzoic Acid originates from gallic acid (3,4,5-trihydroxybenzoic acid). The manufacturing process involves the methylation of the three hydroxyl groups of gallic acid.[5] For the deuterated variant, a deuterated methylating agent is employed. A plausible synthetic route is the reaction of gallic acid with a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD3)2SO4) or methyl iodide-d3 (CD3I), in the presence of a base.
The choice of a deuterated methylating agent is a critical step in ensuring high isotopic enrichment. The reaction conditions are optimized to drive the methylation to completion, ensuring that all three hydroxyl groups are converted to their corresponding deuterated methoxy ethers. The purity and isotopic enrichment of the final product are typically assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. A high isotopic enrichment, typically exceeding 98 atom % deuterium, is crucial for its function as an internal standard to minimize signal overlap with the non-labeled analyte.[6]
Caption: Synthetic workflow for this compound.
Analytical Characterization
A thorough analytical characterization is paramount to confirm the identity, purity, and isotopic enrichment of this compound. The primary techniques employed are NMR spectroscopy, mass spectrometry, and Fourier-transform infrared spectroscopy (FT-IR).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.
-
¹H NMR: In the proton NMR spectrum of the non-deuterated 3,4,5-Trimethoxybenzoic acid, characteristic signals are observed for the aromatic protons and the methoxy protons. In a 400 MHz spectrometer using DMSO-d6 as the solvent, the aromatic protons appear as a singlet at approximately 7.25 ppm. The six protons of the two methoxy groups at positions 3 and 5 appear as a singlet at around 3.84 ppm, and the three protons of the methoxy group at position 4 appear as a singlet at about 3.74 ppm.[7] For the d9 variant, the signals corresponding to the methoxy protons would be absent, confirming the successful deuteration.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For the non-deuterated compound in DMSO-d6, the carboxylic carbon appears around 167.40 ppm. The aromatic carbons show signals at approximately 153.11 ppm (C3, C5), 141.81 ppm (C4), 126.38 ppm (C1), and 106.98 ppm (C2, C6). The methoxy carbons at positions 3 and 5 are observed around 56.35 ppm, while the methoxy carbon at position 4 is at approximately 60.55 ppm.[7][8] The spectrum of the d9 compound would show characteristic splitting patterns for the carbons attached to deuterium.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone technique for the application of this compound as an internal standard. The mass spectrum of the deuterated compound will show a molecular ion peak at a higher mass-to-charge ratio (m/z) compared to its non-deuterated analog, with the difference corresponding to the number of deuterium atoms. The fragmentation pattern can also be analyzed to confirm the structure. For the non-deuterated compound, common fragments in GC-MS analysis include the molecular ion at m/z 212 and a fragment from the loss of a methyl group at m/z 197.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. The spectrum of 3,4,5-Trimethoxybenzoic acid shows a characteristic broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong absorption band for the C=O stretch of the carbonyl group is observed around 1684 cm⁻¹.[10] The C-O stretching vibrations of the ether groups are also present. The spectrum of the d9 variant would show C-D stretching vibrations, which occur at lower frequencies than C-H stretches.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analytical methods, most notably in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1]
Internal Standard in Quantitative Analysis
In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for the loss of analyte during sample processing and to account for variations in instrument response. The ideal internal standard has physicochemical properties very similar to the analyte of interest. A stable isotope-labeled version of the analyte, such as this compound for the quantification of 3,4,5-Trimethoxybenzoic acid, is considered the gold standard.
A key application is in the analysis of the drug Trimethoprim, where 3,4,5-Trimethoxybenzoic Acid is a known metabolite and impurity.[11] By using the d9-labeled version as an internal standard, researchers can accurately and precisely quantify the levels of this metabolite in various biological matrices.
Caption: Workflow for quantitative analysis using an internal standard.
Experimental Protocol: Use as an Internal Standard
The following is a generalized protocol for the use of this compound as an internal standard for the quantification of 3,4,5-Trimethoxybenzoic acid in a biological matrix by LC-MS/MS.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol.
- Prepare a series of working solutions of the internal standard by diluting the stock solution to the desired concentrations. The final concentration in the sample should be chosen to give a strong and reproducible signal.
2. Preparation of Calibration Standards:
- Prepare a stock solution of the non-deuterated analyte, 3,4,5-Trimethoxybenzoic acid.
- Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma) with known concentrations of the analyte.
- Add a constant volume of the internal standard working solution to each calibration standard.
3. Sample Preparation:
- To an aliquot of the unknown sample, add the same constant volume of the internal standard working solution as used for the calibration standards.
- Perform a sample extraction procedure (e.g., protein precipitation with acetonitrile, or liquid-liquid extraction) to remove interferences and isolate the analyte and internal standard.
- Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Inject the prepared samples and calibration standards onto an appropriate LC column (e.g., a C18 reversed-phase column).
- Develop a chromatographic method that provides good separation of the analyte from other matrix components.
- Set up the mass spectrometer to monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM mode).
5. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard in all samples and standards.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound is stable under recommended storage conditions, which is typically at room temperature in a dry place.[6]
Conclusion
This compound is a valuable tool for researchers and scientists in the field of drug development and analytical chemistry. Its chemical properties, which closely mimic its non-deuterated counterpart, combined with its distinct mass, make it an ideal internal standard for quantitative mass spectrometry. A thorough understanding of its structure, properties, and the principles behind its application is crucial for the development of robust and reliable analytical methods.
References
-
ChemWhat. 3,4,5-Trimethoxybenzoic Acid D9. Available from: [Link]
-
Solubility of Things. 3,4,5-Trimethoxybenzoic acid. Available from: [Link]
-
Chemical Entities of Biological Interest (ChEBI). 3,4,5-trimethoxybenzoic acid. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
PubChem. 3,4,5-Trimethoxybenzoic Acid. Available from: [Link]
-
DASH (Harvard). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Available from: [Link]
-
SpectraBase. 3,4,5-Trimethoxy-benzoic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
NIST WebBook. Benzoic acid, 3,4,5-trimethoxy-. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
ResearchGate. Spectra of 3,4,5-trimethoxybenzoic acid taken by Perkin–Elmer FTIR 1725X spectrometer. Available from: [Link]
-
Pharmaffiliates. This compound. Available from: [Link]
-
ResearchGate. FTIR Spectra of 3,4,5-trimethoxybenzoic acid (1),... Available from: [Link]
Sources
- 1. 3,4,5-Trimethoxy Benzoic Acid | Bulk Supplier of Chemical Intermediates [d328f240-f921-4891-b23e-a1eabdc7cc71.web.cn-alchemist.com]
- 2. This compound | C10H12O5 | CID 12227853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 3,4,5-trimethoxybenzoic acid [chemister.ru]
- 5. 3,4,5-Trimethoxy benzoic acid | 118-41-2 [chemicalbook.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. rsc.org [rsc.org]
- 8. 3,4,5-Trimethoxy benzoic acid(118-41-2) 13C NMR spectrum [chemicalbook.com]
- 9. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmaffiliates.com [pharmaffiliates.com]
3,4,5-Trimethoxybenzoic Acid-d9 CAS number and molecular weight
An In-Depth Technical Guide to 3,4,5-Trimethoxybenzoic Acid-d9 for Advanced Research Applications
Authored by: A Senior Application Scientist
Foreword: In the landscape of modern analytical chemistry and pharmaceutical development, precision and accuracy are paramount. The use of stable isotope-labeled internal standards has become the gold standard for quantitative analysis, particularly in complex biological matrices. This guide provides a comprehensive technical overview of this compound, a critical reagent for researchers and scientists. We will delve into its fundamental properties, core applications, and the methodologies that leverage its unique characteristics to achieve robust and reliable experimental outcomes.
Core Identity and Physicochemical Properties
This compound is the deuterated form of 3,4,5-Trimethoxybenzoic Acid (also known as Eudesmic Acid), a naturally occurring O-methylated derivative of gallic acid.[1][2][3] The "-d9" designation signifies that the nine hydrogen atoms on the three methoxy groups have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart or related analytes.[4][5]
The key advantage of using a stable isotope-labeled standard is that it is chemically identical to the analyte of interest, causing it to co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the native analyte, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.[6]
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 84759-05-7 | [4][5][7][8] |
| Molecular Formula | C₁₀H₃D₉O₅ | [4][5][7] |
| Molecular Weight | ~221.25 g/mol | [5][7][9] |
| Synonyms | 3,4,5-Tris(methoxy-d3)benzoic acid, Eudesmic Acid-d9 | [4][5] |
| Isotopic Enrichment | Typically ≥98-99 atom % D | [10] |
| Appearance | White to off-white solid/powder | [11] |
| Storage | 2-8°C, protected from light | [4][5] |
Primary Application: Internal Standard in Quantitative Analysis
The principal application of this compound is as an internal standard (IS) in analytical workflows, particularly for chromatography coupled with mass spectrometry (e.g., LC-MS, GC-MS).[4][8] This compound is essential for analytical method development, validation (AMV), and quality control (QC) applications, especially within regulated environments such as Abbreviated New Drug Applications (ANDA).[4][8]
For instance, it serves as a labeled metabolite of Trimebutine, a drug used to treat irritable bowel syndrome, making it indispensable for pharmacokinetic and metabolic studies of this pharmaceutical.[5][7]
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a powerful technique for precise quantification. A known amount of the isotopically labeled standard (this compound) is spiked into an unknown sample containing the native analyte. The sample is then processed and analyzed by mass spectrometry. Because the standard and analyte behave almost identically during extraction and analysis, any loss of analyte during sample preparation will be matched by a proportional loss of the standard. By measuring the ratio of the mass spectrometer signal from the native analyte to that of the labeled standard, the initial concentration of the analyte can be calculated with high accuracy, effectively nullifying matrix effects and procedural inconsistencies.[6]
Caption: Workflow for Isotope Dilution Mass Spectrometry (IDMS).
Experimental Protocol: Quantification of 3,4,5-Trimethoxybenzoic Acid in Human Plasma
This protocol provides a generalized, robust methodology for using this compound as an internal standard to quantify its native form in a biological matrix.
Objective: To determine the concentration of 3,4,5-Trimethoxybenzoic Acid in human plasma samples.
Materials:
-
Human plasma (K₂EDTA)
-
3,4,5-Trimethoxybenzoic Acid analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 3,4,5-Trimethoxybenzoic Acid in ACN.
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Rationale: Acetonitrile is a common organic solvent that provides good solubility for these compounds and is compatible with reversed-phase chromatography.
-
-
Preparation of Working Solutions:
-
Create a series of calibration standards by serially diluting the analyte stock solution.
-
Prepare a working internal standard (IS) solution by diluting the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in ACN.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of the working IS solution to each tube.
-
Rationale: This step adds the internal standard and the precipitation solvent simultaneously, ensuring consistent protein crashing and IS concentration across all samples. The 3:1 solvent-to-plasma ratio is effective for precipitating plasma proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a common mobile phase additive that aids in the ionization of acidic compounds like benzoic acid derivatives in positive ion mode ESI.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
MRM Transitions (Hypothetical):
-
Analyte (3,4,5-TMB): Q1: 211.1 → Q3: 196.1
-
IS (3,4,5-TMB-d9): Q1: 220.1 → Q3: 205.1
-
-
Rationale: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Synthesis and Quality Assurance
While end-users typically purchase this reagent, understanding its synthesis provides valuable context. This compound is synthesized from a precursor, commonly gallic acid (3,4,5-trihydroxybenzoic acid).[1] The synthesis involves the methylation of the three hydroxyl groups using a deuterated methylating agent, such as deuterated dimethyl sulfate ((CD₃)₂SO₄) or methyl iodide-d3 (CD₃I), under basic conditions.[1][12]
Post-synthesis, the product's identity, purity, and isotopic enrichment are rigorously verified using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the molecular structure and the successful incorporation of deuterium.
-
Mass Spectrometry (MS): Verifies the molecular weight and isotopic distribution.
-
High-Performance Liquid Chromatography (HPLC): Assesses chemical purity.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or fume hood.
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, protected from light, to ensure long-term stability.[5][10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety and handling information.[8]
References
-
ChemWhat. (n.d.). 3,4,5-Trimethoxybenzoic Acid D9 CAS#: 84759-05-7. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS No : 84759-05-7. Retrieved from [Link]
-
Analytical Standard Solutions (A2S). (n.d.). Trimethoxybenzoic-3,4,5 acid D9. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4,5-Trimethoxybenzoic Acid in Natural Product Synthesis and Bioactive Compound Production. Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3,4,5-trimethoxybenzoic acid. Retrieved from [Link]
-
PubMed. (2010). Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 2. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]
- 3. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Utilization of internal standard response factors to estimate the concentration of organic compounds leached from pharmaceutical packaging systems and application of such estimated concentrations to safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 3,4,5-Trimethoxybenzoic Acid D9 | CAS No: 84759-05-07 [aquigenbio.com]
- 9. This compound | C10H12O5 | CID 12227853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. Trimethoxybenzoic-3,4,5 acid D9 [a-2-s.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 3,4,5-Trimethoxybenzoic Acid-d9: Properties, Synthesis, and Application as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative analysis, particularly within pharmaceutical and bioanalytical research, the precision and accuracy of measurements are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, especially when coupled with mass spectrometry. This guide provides an in-depth technical overview of 3,4,5-Trimethoxybenzoic Acid-d9 (TMBA-d9), a deuterated analog of 3,4,5-Trimethoxybenzoic Acid.
This document will delve into the fundamental physical and chemical characteristics of TMBA-d9, its synthesis, and its critical role as an internal standard in liquid chromatography-mass spectrometry (LC-MS) workflows. The insights provided are curated for scientists and professionals who require a reliable and well-characterized tool for method development, validation, and routine sample analysis. TMBA-d9 is notably utilized in the quantitative analysis of the antibacterial drug Trimethoprim and its metabolites.[1][2]
Physicochemical Characteristics
The defining feature of this compound is the substitution of nine hydrogen atoms with deuterium on the three methoxy groups. This isotopic labeling confers a mass shift of +9 atomic mass units compared to its unlabeled counterpart, without significantly altering its chemical properties. This near-identical physicochemical behavior is the foundation of its efficacy as an internal standard.[3][4]
Core Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| Chemical Name | 3,4,5-tris(trideuteriomethoxy)benzoic acid | [1][5] |
| Synonyms | 3,4,5-Tris(methoxy-d3)benzoic acid, Gallic Acid Trimethyl Ether-d9 | [5][6] |
| CAS Number | 84759-05-7 | [1][5][7] |
| Molecular Formula | C₁₀H₃D₉O₅ | [7] |
| Molecular Weight | 221.25 g/mol | [5][7][8] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | Expected to be ~168-172 °C | [5] |
| Isotopic Enrichment | Typically ≥98 atom % D | [3][6] |
Note: The melting point is based on the unlabeled 3,4,5-Trimethoxybenzoic Acid and is expected to be nearly identical for the deuterated analog.
Solubility Profile
Based on the properties of its unlabeled analog, this compound is expected to exhibit the following solubility characteristics:
-
High Solubility: Readily soluble in organic solvents such as ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO).[9]
-
Limited Solubility: Sparingly soluble in water.[9]
-
pH-Dependent Solubility: The presence of the carboxylic acid group means its solubility in aqueous solutions will increase in basic conditions due to deprotonation and salt formation.[9]
Spectroscopic Profile
The spectroscopic data for TMBA-d9 is critical for its identification and confirmation. The key distinction from its unlabeled counterpart lies in the changes observed in ¹H NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of TMBA-d9 will be significantly simplified compared to the unlabeled compound. The characteristic signals for the methoxy protons (typically around 3.8 ppm) will be absent. The spectrum will primarily show the two aromatic protons on the benzene ring (as a singlet) and the acidic proton of the carboxylic acid group (which may be broad and its chemical shift concentration-dependent).
-
¹³C NMR: The carbon-13 NMR spectrum will be very similar to the unlabeled compound. However, the signals for the methoxy carbons will appear as multiplets due to coupling with deuterium. The chemical shifts for the unlabeled compound are approximately δ 167.4 (C=O), 153.1 (C-O), 141.8 (C-O), 126.4 (C-COOH), 107.0 (Ar-CH), 60.5 (p-OCH₃), and 56.3 (m-OCH₃) ppm in DMSO-d6.[4][10]
Mass Spectrometry (MS)
The mass spectrum of TMBA-d9 is its most defining analytical feature. The molecular ion peak will be observed at an m/z value that is 9 units higher than the unlabeled compound (212.20 g/mol ).[5][11] This distinct mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard in a single LC-MS run.[11]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions for the carboxylic acid group (a broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹) and aromatic C-H and C=C bonds. The C-D stretching vibrations will be present but may be less intense and shifted to lower wavenumbers compared to C-H stretches.
Synthesis Pathway
The synthesis of this compound is analogous to the synthesis of its unlabeled counterpart, with the critical difference being the use of a deuterated methylating agent. The common starting material is Gallic Acid (3,4,5-trihydroxybenzoic acid).
A plausible synthetic route is outlined below:
Caption: Generalized synthesis workflow for this compound.
The core of the synthesis is a Williamson ether synthesis where the hydroxyl groups of gallic acid are deprotonated by a base, and the resulting alkoxides react with the deuterated methylating agent. More environmentally friendly methods may employ deuterated dimethyl carbonate.[12] Purification is typically achieved through recrystallization to yield a high-purity product suitable for analytical use.
Application in Quantitative Analysis: A Workflow Example
This compound is an ideal internal standard for the quantification of Trimethoprim and related compounds in biological matrices like plasma, serum, and urine.[1][13][14] Its utility stems from its ability to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus correcting for variations during sample preparation and analysis.[3][4]
Experimental Protocol: Quantification of Trimethoprim in Plasma
This protocol provides a general framework for the use of TMBA-d9 as an internal standard in an LC-MS/MS method.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Trimethoprim and TMBA-d9 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Trimethoprim by serial dilution of the stock solution.
-
Prepare a working internal standard solution of TMBA-d9 at a fixed concentration (e.g., 1 µg/mL).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the TMBA-d9 working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Trimethoprim: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
TMBA-d9: Q1 (Pre-cursor Ion) -> Q3 (Product Ion)
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Trimethoprim to the peak area of TMBA-d9 against the concentration of the Trimethoprim standards.
-
Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: Bioanalytical workflow for Trimethoprim quantification using TMBA-d9.
Safety and Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light.[2][6]
Conclusion
This compound is a high-purity, well-characterized stable isotope-labeled compound that serves as an indispensable tool for the accurate quantification of Trimethoprim and other structurally related molecules. Its physicochemical properties, which closely mimic those of the unlabeled analyte, ensure its reliability as an internal standard in demanding analytical applications. By understanding its characteristics and implementing it within a validated workflow, researchers and drug development professionals can achieve a high degree of confidence in their quantitative results, ultimately contributing to the integrity and robustness of their scientific findings.
References
-
3,4,5-Trimethoxybenzoic acid - Solubility of Things. (n.d.). Retrieved from [Link]
-
Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem. (n.d.). Retrieved from [Link]
-
Benzoic acid, 3,4,5-trimethoxy- - NIST WebBook. (n.d.). Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. (n.d.). AptoChem. Retrieved from [Link]
-
3,4,5-Trimethoxybenzoic Acid D9 CAS#: 84759-05-7; ChemWhat Code: 1479970. (n.d.). ChemWhat. Retrieved from [Link]
-
This compound | C10H12O5 | CID 12227853 - PubChem. (n.d.). Retrieved from [Link]
-
Analytical Methods. (2015). Royal Society of Chemistry. Retrieved from [Link]
-
3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid and other Alkoxybenzaldehydes. (n.d.). Rhodium.ws. Retrieved from [Link]
-
Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. (2020). PubMed. Retrieved from [Link]
-
Determination of trimethoprim by various analytical techniques- A- review. (2020). SciSpace. Retrieved from [Link]
- A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents. (2017).
-
Preparation of 3,4,5-trimethoxybenzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]
- Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents. (2016).
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). (2023). Retrieved from [Link]
-
Review Article - Ashdin Publishing. (2023). Retrieved from [Link]
-
A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies. (2019). Scirp.org. Retrieved from [Link]
-
(PDF) Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-Fast SPE-MS/MS - ResearchGate. (2020). Retrieved from [Link]
-
Validation of Analysis Method Using ICPMS-2030 Based on USP <233> ELEMENTAL IMPURITIES - PROCEDURES - Shimadzu. (n.d.). Retrieved from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]
- 3. 3,4,5-trimethoxybenzoic acid [chemister.ru]
- 4. 3,4,5-Trimethoxy benzoic acid(118-41-2) 1H NMR spectrum [chemicalbook.com]
- 5. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | C10H12O5 | CID 12227853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. rsc.org [rsc.org]
- 11. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]
- 12. CN106977397A - A kind of synthetic method of 3,4,5 trimethoxybenzoic acid - Google Patents [patents.google.com]
- 13. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Application of Trimethoprim-d9 in Quantitative Bioanalysis
An important clarification regarding the topic: The compound 3,4,5-Trimethoxybenzoic Acid-d9 is a stable isotope-labeled form of 3,4,5-Trimethoxybenzoic Acid. Due to significant structural differences, it is not a suitable internal standard for the quantification of Trimethoprim in bioanalytical methods that rely on the principle of isotope dilution. The foundational requirement for a stable isotope-labeled internal standard is that it be chemically and structurally nearly identical to the analyte of interest.
Therefore, this technical guide has been expertly curated to focus on the scientifically correct and widely accepted stable isotope-labeled internal standard for Trimethoprim: Trimethoprim-d9 . This guide will provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of its application in the precise and accurate quantification of Trimethoprim.
A Senior Application Scientist's Perspective on Isotope Dilution Mass Spectrometry
Abstract
The quantification of the synthetic antibiotic Trimethoprim in biological matrices is a critical aspect of pharmacokinetic, toxicokinetic, and clinical monitoring studies. The gold-standard for such analyses is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) utilizing the principle of Isotope Dilution. This guide provides an in-depth technical exploration of Trimethoprim-d9, a deuterated stable isotope-labeled internal standard, and its pivotal role in achieving accurate, precise, and robust quantification of Trimethoprim. We will dissect the underlying principles, provide validated experimental protocols, and discuss the causality behind key methodological choices, offering a comprehensive resource for professionals in drug development and bioanalysis.
The Imperative for an Ideal Internal Standard in Trimethoprim Analysis
Trimethoprim is a bacteriostatic antibiotic, often combined with a sulfonamide like sulfamethoxazole, that functions by inhibiting dihydrofolate reductase. Its therapeutic window and potential for adverse effects necessitate precise monitoring in biological fluids. Bioanalytical methods, particularly those involving complex matrices like plasma, urine, or tissue homogenates, are susceptible to variations that can compromise accuracy. These variations arise from multiple sources:
-
Sample Preparation Inconsistencies: Analyte loss can occur unpredictably during protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to erroneous measurements.
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity over the course of an analytical run can introduce systematic error.
To correct for these unavoidable sources of error, a suitable Internal Standard (IS) is indispensable. The ideal IS co-behaves with the analyte through the entire analytical process but is distinguishable by the detector. A Stable Isotope-Labeled (SIL) internal standard, such as Trimethoprim-d9, represents the pinnacle of internal standardization for mass spectrometry. Its physical and chemical properties are nearly identical to Trimethoprim, ensuring it tracks the analyte's behavior from extraction to detection, thus providing the most effective compensation for experimental variability.
Trimethoprim-d9: The Gold-Standard Internal Standard
Trimethoprim-d9 is a synthetic version of the Trimethoprim molecule where nine hydrogen atoms have been replaced by their stable heavy isotope, deuterium (²H or D). Specifically, the nine protons on the three methoxy (-OCH₃) groups are replaced.
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.1382 |
| Trimethoprim-d9 | C₁₄H₉D₉N₄O₃ | 299.1947 |
This mass shift of +9 Da is crucial. It allows the mass spectrometer to differentiate between the analyte (Trimethoprim) and the internal standard (Trimethoprim-d9) while ensuring their chromatographic co-elution and identical ionization efficiency. This co-elution is a critical self-validating feature of the method; any matrix effect that influences the ionization of Trimethoprim will identically influence Trimethoprim-d9 at the same point in time, allowing for a highly accurate ratio-based quantification.
Caption: Workflow demonstrating co-processing of Trimethoprim and Trimethoprim-d9.
Experimental Protocol: Quantification of Trimethoprim in Human Plasma
This section details a validated protocol for the determination of Trimethoprim in human plasma using Trimethoprim-d9 as the internal standard, followed by LC-MS/MS analysis.
3.1. Materials and Reagents
-
Analytes: Trimethoprim, Trimethoprim-d9
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade
-
Reagents: Ultrapure water, Human Plasma (K₂EDTA)
-
Consumables: 1.5 mL polypropylene tubes, SPE cartridges (e.g., Oasis HLB or equivalent)
3.2. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trimethoprim and Trimethoprim-d9 in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard (WS) Solutions: Serially dilute the Trimethoprim stock solution with 50:50 ACN:H₂O to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Trimethoprim-d9 stock solution with 50:50 ACN:H₂O to a final concentration of 50 ng/mL. The concentration is chosen to be in the mid-range of the calibration curve to ensure a robust detector response.
3.3. Sample Preparation: Solid-Phase Extraction (SPE)
Causality: SPE is chosen over simpler protein precipitation to achieve a cleaner extract. This minimizes matrix effects and enhances the longevity of the analytical column and mass spectrometer.
-
Sample Aliquoting: Pipette 100 µL of plasma samples (calibrators, QCs, or unknowns) into 1.5 mL tubes.
-
IS Addition: Add 25 µL of the 50 ng/mL IS working solution to all tubes except for the blank matrix samples.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each tube. Vortex for 10 seconds. This step lyses cells and precipitates some proteins while ensuring the analytes are in a charged state suitable for retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing 1 mL of MeOH followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove hydrophilic interferences.
-
Elution: Elute the analytes with 1 mL of ACN. The organic solvent disrupts the hydrophobic interaction between the analytes and the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:ACN with 0.1% FA). This step concentrates the sample and ensures compatibility with the initial LC conditions.
Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.
3.4. LC-MS/MS Conditions
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
3.5. Mass Spectrometer Parameters
The instrument is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) is selected, fragmented in the collision cell (Q2), and a specific product ion (Q3) is monitored. This provides two levels of specificity, significantly reducing chemical noise.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trimethoprim | 291.1 | 230.1 | 25 |
| Trimethoprim-d9 | 300.2 | 239.1 | 25 |
Causality: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are chosen based on their stability and abundance following collision-induced dissociation, ensuring a sensitive and specific transition for monitoring. The identical collision energy for both analyte and IS is a direct consequence of their structural similarity.
Data Analysis and System Validation
The concentration of Trimethoprim in an unknown sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Concentration ∝ (AreaTrimethoprim / AreaTrimethoprim-d9)
A calibration curve is constructed by plotting this area ratio against the known concentrations of the calibrator samples. A linear regression with a weighting factor (typically 1/x or 1/x²) is applied to fit the curve. The concentration of unknown samples is then interpolated from this curve.
The method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix.
-
Accuracy & Precision: Assessed at multiple QC levels (LOD, LLOQ, LQC, MQC, HQC), with acceptance criteria typically within ±15% (±20% at LLOQ).
-
Calibration Curve: Linearity and range.
-
Matrix Effect: Quantitatively assessed to ensure it is compensated for by the IS.
-
Stability: Freeze-thaw, short-term, and long-term stability of the analyte in the biological matrix.
Conclusion
The use of Trimethoprim-d9 as a stable isotope-labeled internal standard is the cornerstone of modern, high-performance bioanalytical methods for the quantification of Trimethoprim. Its near-identical chemical and physical properties to the parent drug ensure it effectively normalizes for variability during sample preparation and analysis. This technical guide outlines a robust, validated SPE LC-MS/MS protocol that, when followed, provides a self-validating system for generating high-quality, reliable data essential for drug development and clinical research. The principles and practices described herein represent the authoritative standard for quantitative bioanalysis.
References
-
Title: Trimethoprim Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Matrix Effects in Quantitative LC-MS/MS Analyses of Biological Fluids: A Review Source: Bioanalysis URL: [Link]
-
Title: The Use of Stable Isotopes in Quantitative LC-MS Source: LCGC North America URL: [Link]
-
Title: Solid-Phase Extraction: An Overview Source: ScienceDirect Topics URL: [Link]
-
Title: Trimethoprim: An Updated Review of Its Antimicrobial Activity and Clinical Use Source: Clinical Infectious Diseases URL: [Link]
A Technical Guide to the Solubility of 3,4,5-Trimethoxybenzoic Acid-d9 in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4,5-Trimethoxybenzoic Acid-d9, a deuterated analog of a key building block in pharmaceutical and chemical synthesis. In the absence of direct experimental data for the deuterated compound, this guide synthesizes information on its non-deuterated counterpart, 3,4,5-Trimethoxybenzoic Acid, to provide a robust predictive framework for its behavior in common organic solvents. Furthermore, this document outlines standardized methodologies for the experimental determination of solubility, offering researchers and drug development professionals a practical toolkit for their work. The potential influence of deuteration on solubility is also discussed, drawing on contemporary research to inform experimental design.
Introduction: The Significance of Solubility in Research and Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical science. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for a multitude of applications, including:
-
Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical reactions.
-
Purification and Crystallization: Selecting appropriate solvents for isolating and purifying target compounds.
-
Formulation Development: Designing effective delivery systems for active pharmaceutical ingredients (APIs).
-
Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and NMR.[1]
3,4,5-Trimethoxybenzoic Acid and its deuterated isotopologue, this compound, are valuable intermediates in organic synthesis.[2] The deuterated form is particularly useful in metabolic studies and as an internal standard in analytical chemistry.[3] This guide focuses on providing a detailed understanding of the solubility of this compound to aid in its effective utilization.
Physicochemical Properties
A foundational understanding of a molecule's physicochemical properties is essential for predicting its solubility. The "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity, is a guiding tenet.[4]
Table 1: Physicochemical Properties of 3,4,5-Trimethoxybenzoic Acid and its Deuterated Analog
| Property | 3,4,5-Trimethoxybenzoic Acid | This compound | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₅ | C₁₀H₃D₉O₅ | ,[5] |
| Molecular Weight | 212.20 g/mol | 221.25 g/mol | ,[5] |
| Appearance | White to off-white crystalline powder | Not specified (typically similar to non-deuterated) | [4] |
| Melting Point | 168-171 °C | No data available | [2] |
The structure of 3,4,5-Trimethoxybenzoic Acid, with its aromatic ring, carboxylic acid group, and three methoxy groups, imparts a moderate polarity. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the methoxy groups are primarily hydrogen bond acceptors.
Solubility Profile of 3,4,5-Trimethoxybenzoic Acid (Non-Deuterated Analog)
Qualitative Solubility
Based on available literature, 3,4,5-Trimethoxybenzoic Acid exhibits the following general solubility characteristics:
-
Sparingly soluble in water: The hydrophobic nature of the benzene ring and methoxy groups limits its solubility in water.[4][6]
-
Soluble in many organic solvents: It shows good solubility in a range of common organic solvents.[4][6]
Table 2: Qualitative Solubility of 3,4,5-Trimethoxybenzoic Acid in Common Organic Solvents
| Solvent | Polarity | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Soluble | [6] |
| Ethanol | Polar protic | Soluble | [6] |
| Dichloromethane (DCM) | Non-polar | Soluble | [6] |
| Chloroform | Non-polar | Very Soluble | [7] |
| Diethyl Ether | Non-polar | Very Soluble | [7] |
Quantitative Solubility Data
Quantitative solubility data for 3,4,5-Trimethoxybenzoic Acid is limited. However, the following values have been reported:
Table 3: Quantitative Solubility of 3,4,5-Trimethoxybenzoic Acid
| Solvent | Temperature | Solubility | Reference(s) |
| Water | Not Specified | 1 mg/mL (requires sonication) | [5] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [5] |
It is crucial to note that solubility is temperature-dependent. For most solid organic compounds, solubility increases with temperature.[4]
The Impact of Deuteration on Solubility
The replacement of hydrogen with deuterium is a subtle structural modification that can influence a compound's physicochemical properties, including solubility. This is often attributed to changes in intermolecular interactions, such as hydrogen bonding and van der Waals forces.
A study on flurbiprofen and its deuterated analog, flurbiprofen-d8, revealed that deuteration led to a twofold increase in aqueous solubility.[8] While this provides a valuable insight, the effect of deuteration on solubility is not always predictable and can be compound-specific. For practical purposes in initial experimental design, it is reasonable to assume that the solubility of this compound will be of a similar order of magnitude to its non-deuterated counterpart in the same organic solvents. However, for applications requiring high precision, experimental verification is essential.
Experimental Determination of Solubility: A Step-by-Step Guide
For definitive solubility data, experimental determination is necessary. The following protocols outline standard methods for determining the solubility of a solid organic compound in an organic solvent.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, NMR)
Experimental Workflow: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]
Caption: Experimental workflow for the shake-flask method of solubility determination.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to determine the optimal agitation time.
-
-
Phase Separation:
-
After equilibration, remove the vial and allow the undissolved solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vial at a moderate speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification and Calculation:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a validated and calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Calculate the original solubility in the saturated solution, taking into account the dilution factor.
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the obtained solubility data, the following self-validating checks should be incorporated into the protocol:
-
Verification of Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the measured concentration no longer changes significantly over time.
-
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by melting point or spectroscopy) to confirm that no degradation or polymorphic transformation of the compound has occurred during the experiment.
-
Mass Balance: The total amount of compound at the end of the experiment (dissolved + undissolved) should be reconciled with the initial amount, with acceptable losses typically being less than 5%.[9]
Logical Relationships in Solubility
The solubility of this compound is governed by a complex interplay of factors. The following diagram illustrates the key relationships influencing its dissolution in organic solvents.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While direct experimental data on the solubility of this compound in organic solvents is currently scarce, a robust understanding of its likely behavior can be extrapolated from its non-deuterated analog. It is predicted to be soluble in common polar aprotic and polar protic organic solvents such as DMSO and ethanol, and also in less polar solvents like dichloromethane and chloroform, while exhibiting poor aqueous solubility. The minor structural change due to deuteration is not expected to drastically alter this general profile, though it may lead to a measurable increase in solubility. For all critical applications, the experimental determination of solubility using a validated method, such as the shake-flask protocol detailed in this guide, is strongly recommended to ensure accuracy and reproducibility.
References
- Solubility of Things. 3,4,5-Trimethoxybenzoic acid.
- U.S. Pharmacopeia.
-
PubChem. 3,4,5-Trimethoxybenzoic Acid. [Link]
-
OECD. Test No. 105: Water Solubility. [Link]
- KM Pharma Solution Private Limited. MSDS - 3,4,5-Trimethoxybenzoic Acid D9.
-
PubChem. 3,4,5-Trimethoxybenzoic Acid. [Link]
- Solubility of Things. 3,4,5-Trimethoxybenzoic acid.
-
Pharmaffiliates. This compound. [Link]
- Pharmaffili
-
ChemDB. 3,4,5-trimethoxybenzoic acid. [Link]
-
Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. [Link]
-
Harada, S., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. RSC Medicinal Chemistry, 14(6), 1073-1079. [Link]
-
Alchemist. 3,4,5-Trimethoxy Benzoic Acid. [Link]
-
ChemWhat. 3,4,5-Trimethoxybenzoic Acid D9. [Link]
-
NIST. Benzoic acid, 3,4,5-trimethoxy-. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. newdruginfo.com [newdruginfo.com]
- 3. â©786⪠Particle Size Distribution Estimation by Analytical Sieving [doi.usp.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. filab.fr [filab.fr]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
safety and handling guidelines for 3,4,5-Trimethoxybenzoic Acid-d9
An In-Depth Technical Guide to the Safe Handling and Storage of 3,4,5-Trimethoxybenzoic Acid-d9
Introduction
This compound is the deuterated form of 3,4,5-Trimethoxybenzoic Acid, a compound significant in various research and development applications, including its use as a labeled metabolite of Trimebutine for pharmacokinetic studies.[1] The strategic replacement of nine hydrogen atoms with deuterium isotopes imparts a greater molecular weight and, more importantly, strengthens the C-D bonds compared to C-H bonds. This "kinetic isotope effect" can significantly alter metabolic pathways, making such compounds invaluable tools in drug discovery and metabolic research.[2][3]
However, the unique properties of this isotopically labeled compound present a dual challenge for the researcher. Not only must one manage the inherent chemical hazards of the parent molecule, but one must also employ specialized handling and storage protocols to preserve its isotopic integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely handle this compound, ensuring both personnel safety and the validity of experimental outcomes.
Compound Profile and Hazard Identification
A thorough understanding of the compound's properties and associated hazards is the foundation of safe laboratory practice. While the deuteration does not fundamentally alter the chemical reactivity, it necessitates stringent controls against isotopic dilution.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 3,4,5-tris(trideuteriomethoxy)benzoic acid | [4] |
| Synonyms | This compound, Gallic Acid Trimethyl Ether-d9 | [4][5] |
| CAS Number | 84759-05-7 | [1][4][5][6] |
| Molecular Formula | C₁₀H₃D₉O₅ | [1] |
| Molecular Weight | Approx. 221.25 g/mol | [1][4][5] |
| Appearance | Solid, powder | [7][8] |
| Isotopic Enrichment | Typically ≥99 atom % D | [5] |
Hazard Classification
The safety profile of this compound is primarily derived from its non-deuterated analogue. According to the Globally Harmonized System (GHS), it is classified as follows:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |
(Source: Aggregated GHS information from multiple suppliers)[8][9][10][11]
The primary risks associated with this compound are direct contact with the skin and eyes and inhalation of its dust form.[10][12]
The Hierarchy of Controls: A Risk Mitigation Framework
To ensure maximum safety, a multi-layered approach to risk mitigation, known as the hierarchy of controls, must be implemented. This framework prioritizes the most effective control measures, with Personal Protective Equipment (PPE) serving as the final barrier.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
Engineering Controls
These controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood. This is critical to contain airborne dust and prevent inhalation, which can cause respiratory irritation.[9][13]
-
Ventilated Enclosures: For weighing operations, a ventilated balance enclosure provides containment while maintaining the accuracy of the measurement.
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed, compound-specific SOPs for handling, storage, and disposal must be written and followed.
-
Designated Areas: Clearly mark areas where this compound is stored and handled.
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound, including the importance of maintaining isotopic integrity.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn correctly for all procedures involving this compound.
| Body Area | Specification | Rationale and Source |
| Hand | Nitrile rubber gloves (minimum 0.11 mm thickness). | Protects against skin irritation.[9] Gloves must be inspected before use and removed without touching the outer surface.[9] Change gloves regularly (e.g., every 30-60 minutes) or immediately upon known contact.[14] |
| Eye/Face | Safety goggles with side shields or a full-face shield. | Protects against dust particles and splashes that can cause serious eye irritation.[9][12][14] |
| Respiratory | NIOSH-approved N95 or P1 dust mask. | Required when handling the solid powder outside of a fume hood or ventilated enclosure to prevent respiratory tract irritation.[9] |
| Body | Laboratory coat; additional protective clothing as needed. | Prevents contamination of personal clothing and protects against incidental skin contact.[9][12] |
Core Experimental Protocols
Adherence to meticulous experimental technique is paramount for both safety and data quality. The following protocols provide a self-validating system for handling this compound.
Caption: A logical workflow minimizes exposure and preserves isotopic purity.
Protocol: Weighing of Solid this compound
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood is operational.
-
Workspace Setup: Place an analytical balance inside the fume hood or use a ventilated balance enclosure.
-
Aliquotting: Carefully transfer the required amount of the solid compound from its storage container to a tared, anti-static weigh boat or directly into the experimental vessel.
-
Technique: Use a spatula to gently handle the powder. Avoid any actions that could generate dust, such as scooping quickly or dropping the solid from a height.[15]
-
Cleanup: Promptly close the main storage container. Clean the spatula and any contaminated surfaces. Dispose of the weigh boat as hazardous waste.
Protocol: Solubilization and Solution Handling
-
Glassware Preparation: Use glassware that has been thoroughly dried in an oven (e.g., at 150°C overnight) and cooled in a desiccator to remove residual moisture.[16]
-
Solvent Selection: Use only anhydrous, deuterated solvents for dissolution to prevent hydrogen-deuterium (H-D) exchange, which would compromise the isotopic purity of the sample.[16]
-
Inert Atmosphere: For applications requiring the highest isotopic integrity, perform the solubilization under a dry, inert atmosphere (e.g., nitrogen or argon).[3][16] This prevents the hygroscopic compound from absorbing atmospheric moisture.[2]
-
Dissolution: Add the weighed solid to the prepared glassware, then add the deuterated solvent via a syringe or cannula. Cap the vessel immediately.
-
Mixing: Gently swirl or sonicate the mixture to ensure complete dissolution.
Storage and Stability
Proper storage is critical for maintaining the chemical and isotopic integrity of this compound. The primary concerns are moisture, which can cause isotopic dilution, and incompatibility with other chemicals.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature in a cool, dry place. | Per manufacturer recommendations.[5] Avoid heat sources.[12] |
| Atmosphere | Keep container tightly closed. For long-term storage, store in a desiccator or under an inert atmosphere (argon/nitrogen). | Prevents H-D exchange with atmospheric moisture, which is a primary degradation pathway for deuterated compounds.[2][3][16] |
| Container | Original manufacturer's vial, tightly sealed. | Ensures proper containment and labeling. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases. | These materials can cause hazardous chemical reactions.[12][17] |
| Security | Store in a locked cabinet or location. | As per GHS precautionary statement P405 ("Store locked up").[9][10] |
The compound is generally stable if stored under these recommended conditions, but should be re-analyzed for purity if stored for extended periods (e.g., over three years).[5]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
First Aid Measures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[9][10][12] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs or persists.[9][10][12] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[9][17] |
Accidental Release Measures
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Protect: Don appropriate PPE, including respiratory protection (N95 mask), gloves, and eye protection.
-
Contain: Prevent further spread of the spill.
-
Clean-up: For solid spills, do not use dry sweeping, which can generate dust. Instead, gently sweep or vacuum the material and place it into a suitable, labeled container for hazardous waste disposal.[9]
-
Decontaminate: Wipe the spill area with an appropriate solvent and decontaminating solution.
-
Dispose: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.
Waste Disposal
All waste containing this compound, including unused product, contaminated materials, and rinsate from empty containers, must be treated as hazardous chemical waste.[3]
-
Segregation: Keep deuterated waste separate from other waste streams and properly labeled.
-
Containers: Use suitable, closed, and clearly labeled containers for disposal.[9]
-
Regulations: Disposal must be conducted in strict accordance with all institutional, local, and national environmental regulations.[3][10] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[3]
Conclusion
The safe and effective use of this compound in a research setting is predicated on a dual understanding of its chemical hazards and its unique isotopic properties. By implementing the hierarchy of controls, adhering to meticulous handling and storage protocols, and preparing for potential emergencies, researchers can protect themselves from exposure while safeguarding the isotopic integrity of the compound. This disciplined approach ensures not only the safety of laboratory personnel but also the accuracy and reliability of the valuable data generated using this important research tool.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Fisher Scientific. (2025).
- Aquigen Bio Sciences.
- BenchChem. (2025).
- PubChem. This compound.
- ChemicalBook. This compound | 84759-05-7.
- Synquest Labs.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3,4,5-Trimethoxy benzoic acid.
- ECHEMI. (n.d.).
- Fisher Scientific. (2025).
- Santa Cruz Biotechnology.
- Santa Cruz Biotechnology. This compound | CAS 84759-05-7.
- Acros Organics. (n.d.). Material Safety Data Sheet - 2,4,5-Trimethoxybenzoic acid, 99%.
- C/D/N Isotopes Inc. 3,4,5-Trimethoxy-d9-benzoic Acid.
- Power, L. A., & Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- PubChem. 3,4,5-Trimethoxybenzoic Acid.
- Sigma-Aldrich. 3,4,5-Trimethoxybenzoic acid ReagentPlus®, 99%.
- Analytical Standard Solutions (A2S). Trimethoxybenzoic-3,4,5 acid D9.
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C10H12O5 | CID 12227853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. This compound | 84759-05-7 [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Trimethoxybenzoic-3,4,5 acid D9 [a-2-s.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. 3,4,5-Trimethoxybenzoic Acid D9 | CAS No: 84759-05-07 [aquigenbio.com]
- 14. pppmag.com [pppmag.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. fishersci.com [fishersci.com]
Methodological & Application
A Robust LC-MS/MS Method for the Quantitative Analysis of Trimethoprim in Biological Matrices Using 3,4,5-Trimethoxybenzoic Acid-d9 as an Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the quantitative determination of trimethoprim in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Trimethoprim is a widely used bacteriostatic antibiotic, and its accurate quantification is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies.[1][2][3][4] This method employs 3,4,5-Trimethoxybenzoic Acid-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized LC-MS/MS parameters for sensitive and selective analysis. All procedures are designed in accordance with the principles outlined in the ICH M10 guideline for Bioanalytical Method Validation.
Introduction: The Rationale for Precise Trimethoprim Quantification
Trimethoprim (TMP) is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[5] It is frequently administered in combination with sulfamethoxazole (SMX) to produce a synergistic antibacterial effect.[6][7] Given its widespread use, the ability to accurately measure its concentration in biological fluids is paramount for:
-
Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of TMP is fundamental in drug development and dosage regimen design.[1][2][8]
-
Therapeutic Drug Monitoring (TDM): Ensuring that drug concentrations are within the therapeutic window to maximize efficacy while minimizing potential toxicity.
-
Bioequivalence Studies: Comparing the bioavailability of a generic drug product to the brand-name drug.
LC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed.[9][10] The use of a stable isotope-labeled internal standard is critical for mitigating variability.
Scientist's Note: The Choice of Internal Standard
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte itself (e.g., Trimethoprim-d9). However, when a direct SIL-analyte is unavailable or not cost-effective, a structurally analogous compound can be used. This compound is a suitable choice as it shares the trimethoxybenzyl moiety of trimethoprim.[11][12] This structural similarity ensures that it behaves comparably during extraction and ionization. The deuterium labeling provides a mass shift that allows it to be distinguished from the analyte by the mass spectrometer without altering its chemical properties.
Analytical Principle: LC-MS/MS with Multiple Reaction Monitoring (MRM)
The method's selectivity relies on a combination of chromatographic separation and mass spectrometric detection.
-
Liquid Chromatography (LC): The sample extract is injected into an HPLC system. A reversed-phase C18 column separates trimethoprim and the internal standard from endogenous matrix components based on their hydrophobicity.
-
Mass Spectrometry (MS/MS): The column effluent enters the mass spectrometer's ion source (typically Electrospray Ionization, ESI, in positive mode).
-
Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate the protonated molecular ions ([M+H]+) of trimethoprim and the internal standard.
-
Q2 (Collision Cell): These selected ions are fragmented by collision with an inert gas (e.g., argon).
-
Q3 (Product Ion Selection): The third quadrupole (Q3) selects specific, characteristic fragment ions (product ions) for detection.
-
This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling precise quantification even at low concentrations.[13] The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration, correcting for any sample loss or ionization variability.
Detailed Experimental Protocol
Materials and Reagents
-
Analytes: Trimethoprim (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (with appropriate anticoagulant, e.g., K2-EDTA).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.
Preparation of Standards and Quality Control Samples
Scientist's Note: Preparing separate stock solutions for calibration standards (CS) and quality control (QC) samples from different weighings of the reference standard is a critical practice. This ensures that the QC samples provide an independent and unbiased assessment of the calibration curve's accuracy.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Trimethoprim and dissolve in 10 mL of methanol to create a 1 mg/mL TMP stock solution.
-
Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol to create a 1 mg/mL IS stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of TMP working standard solutions by serially diluting the primary stock with 50:50 (v/v) methanol:water. These will be used to spike the blank matrix for calibration standards.
-
Prepare a separate set of working solutions for QC samples (Low, Mid, High concentrations).
-
-
Internal Standard Working Solution (IS-WS) (100 ng/mL):
-
Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.
-
-
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Spike 50 µL of blank plasma with 5 µL of the appropriate TMP working standard solution to achieve the desired concentrations. A typical calibration range for trimethoprim is 1 to 1000 ng/mL.[6]
-
Vortex briefly to mix.
-
Sample Preparation: Protein Precipitation
This protocol uses a simple and efficient protein precipitation (PPT) method.[9][13]
-
Aliquot Sample: Pipette 50 µL of each standard, QC, or unknown sample into a 1.5 mL microcentrifuge tube.
-
Precipitate Proteins: Add 200 µL of the IS-WS (100 ng/mL in acetonitrile) to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein removal.
-
Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.
-
Centrifuge: Centrifuge the tubes at ~14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of deionized water with 0.1% formic acid.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
Workflow for Sample Analysis
LC-MS/MS Instrumentation and Conditions
The following are typical starting parameters that may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | Standard HPLC/UHPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0.0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (5% B) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Trimethoprim (Quantifier) | 291.1 | 230.1 | 25 |
| Trimethoprim (Qualifier) | 291.1 | 123.1 | 35 |
| This compound (IS) | 222.2 | 199.1 | 20 |
Scientist's Note: The fragmentation of trimethoprim (m/z 291.1) typically involves the loss of neutral fragments from the pyrimidine ring and cleavage of the methylene bridge.[14][15][16] The m/z 230.1 product ion is a common and abundant fragment. Including a second, "qualifier" transition enhances the certainty of identification. The IS fragments through the loss of a deuterated methyl radical from a methoxy group.
Method Validation
The analytical method should be validated according to established regulatory guidelines, such as ICH Q2(R2).[17][18][19][20] Key validation parameters are summarized below.
Logical Relationship: Analyte and Internal Standard
| Validation Parameter | Methodology | Typical Acceptance Criteria |
| Specificity/Selectivity | Analyze six different blank matrix lots to check for interferences at the retention times of the analyte and IS. | No significant interfering peaks (>20% of LLOQ for analyte, >5% for IS). |
| Linearity & Range | Analyze calibration curves (minimum 6 non-zero points) on three separate occasions. Use a weighted (1/x or 1/x²) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze QC samples at four levels (LLOQ, Low, Mid, High) in replicates (n=5) within a single run (intra-day) and across three different runs (inter-day). | Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ). |
| Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that meets the accuracy and precision criteria. | Accuracy within 80-120%, Precision (%CV) ≤20%. |
| Matrix Effect | Compare the response of the analyte in post-extraction spiked blank matrix with the response in a pure solution. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Evaluate analyte stability in the matrix under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability in the autosampler. | Mean concentration should be within ±15% of the nominal concentration. |
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of trimethoprim in biological matrices. The protocol, which utilizes a simple protein precipitation technique and this compound as an internal standard, is sensitive, selective, and accurate. The detailed steps for sample preparation, instrument setup, and method validation serve as a valuable guide for researchers in pharmaceutical development and clinical diagnostics, ensuring reliable data for critical decision-making.
References
-
Brimberg, U. (1972). Pharmacokinetics of trimethoprim and its combination with sulfamethoxazole in man after single and chronic oral administration. Chemotherapy, 18(5), 274-284. [Link]
-
de Armas, H. D., et al. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73-82. [Link]
-
Karger Publishers. (2009). Pharmacokinetics of Trimethoprim and its Combination with Sulfamethoxazole in Man after Single and Chronic Oral Administration. Chemotherapy. [Link]
-
Lee, C. C., & Marbury, T. C. (1984). Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients. Antimicrobial Agents and Chemotherapy, 26(5), 656-662. [Link]
-
Reeves, D. S., & Bint, A. J. (1978). The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues. Infection, 6 Suppl 1, S3-10. [Link]
-
Ho, T. B., et al. (2012). Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children. Antimicrobial Agents and Chemotherapy, 56(11), 5868–5875. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Fay, S., et al. (2018). Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots. Bioanalysis, 10(14), 1115-1127. [Link]
-
Tomczyk, M., et al. (2022). Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. Journal of the Hellenic Veterinary Medical Society, 73(4), 4845-4856. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
The Pharma GMP. (2025). ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. YouTube. [Link]
-
Gbylik-Sikorska, M., et al. (2018). Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed. Food Additives & Contaminants: Part A, 35(4), 653-663. [Link]
-
ChemWhat. (n.d.). 3,4,5-Trimethoxybenzoic Acid D9. ChemWhat. [Link]
-
Jannetto, P. J., et al. (2018). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast SPE-MS/MS. Therapeutic Drug Monitoring, 40(4), 499-505. [Link]
-
Rehm, S., et al. (2020). LC-MS/MS method for nine different antibiotics. Clinica Chimica Acta, 511, 360-367. [Link]
-
Castro, F., et al. (2022). Systematic identification of trimethoprim metabolites in lettuce. Scientific Reports, 12(1), 2243. [Link]
-
ResearchGate. (n.d.). Breakdown curves for trimethoprim (a) and proposed structures for fragment-product ions (b). ResearchGate. [Link]
-
ResearchGate. (n.d.). Fragmentation pathway proposed for metabolite N4-acetyl-sulfamethoxazole m/z 296. ResearchGate. [Link]
-
Rehm, S., et al. (2020). LC-MS/MS method for nine different antibiotics. Clinica Chimica Acta, 511, 360-367. [Link]
-
ResearchGate. (n.d.). The ESI mass spectrum of fragmentation of sulfamethoxazole and trimethoprim showing the parents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Determination of Trimethoprim in Tissues Using Liquid Chromatography–Thermospray Mass Spectrometry. ResearchGate. [Link]
-
Al-Hussainy, T. M., et al. (2020). Determination of trimethoprim by various analytical techniques- A- review. International Journal of Research in Engineering and Innovation, 4(1), 32-41. [Link]
-
Jalalizadeh, H., et al. (2000). Simultaneous Analysis of Trimethoprim and Sulphamethoxazole Drug Combinations in Dosage Forms by High Performance Liquid Chromatography. Iranian Biomedical Journal, 4(2 & 3), 75-78. [Link]
-
Jannetto, P. J., et al. (2018). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 40(4), 499-505. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. karger.com [karger.com]
- 3. The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. scispace.com [scispace.com]
- 6. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS method for nine different antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemwhat.com [chemwhat.com]
- 12. 3,4,5-Trimethoxybenzoic Acid D9 | CAS No: 84759-05-07 [aquigenbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systematic identification of trimethoprim metabolites in lettuce - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. database.ich.org [database.ich.org]
Application Note: A Robust and Validated HPLC-MS/MS Method for the Quantification of 3,4,5-Trimethoxybenzoic Acid-d9 in Human Plasma
Abstract
This application note presents a detailed, robust, and highly sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of 3,4,5-Trimethoxybenzoic Acid-d9 in human plasma. This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of 3,4,5-Trimethoxybenzoic acid, a metabolite of several pharmaceutical compounds. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic and metabolic studies. The methodology encompasses a straightforward protein precipitation extraction procedure and utilizes a reversed-phase C18 column for chromatographic separation. The mass spectrometric detection is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. All procedures are established in accordance with the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation to ensure data integrity and reliability.[1][2][3][4][5]
Introduction: The Rationale for a Deuterated Internal Standard
In the realm of quantitative bioanalysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound, with its nine deuterium atoms, serves as an ideal internal standard for the quantification of its non-labeled analogue, 3,4,5-Trimethoxybenzoic acid. The fundamental principle lies in the near-identical physicochemical properties of the analyte and its SIL-IS.[6][7][8][9][10][11] They co-elute chromatographically and exhibit similar ionization efficiency in the mass spectrometer's source. However, their difference in mass allows for their distinct detection. This co-analysis effectively compensates for variations in sample preparation, injection volume, and matrix effects, which are common sources of error in bioanalytical methods. The development of a validated method for the detection of the internal standard itself is a prerequisite for its use in quantitative assays.
Materials and Methods
Reagents and Chemicals
-
This compound (≥98% purity, ≥99 atom % D)
-
3,4,5-Trimethoxybenzoic Acid (≥99% purity, for method development)[2][12][13][14]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from an accredited biobank)
Instrumentation
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1260 Infinity or equivalent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™ 4500 or equivalent)
-
Data acquisition and processing software
Chromatographic Conditions
The chromatographic separation is designed to achieve a sharp, symmetrical peak for this compound, free from interference from endogenous plasma components. A reversed-phase C18 column is selected for its robustness and wide applicability.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Causality: The use of a C18 column provides excellent retention for the moderately polar 3,4,5-Trimethoxybenzoic Acid. Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in the ESI source.[15] A gradient elution ensures a timely elution of the analyte and a thorough cleaning of the column from late-eluting matrix components.
Mass Spectrometric Conditions
The mass spectrometer is operated in negative ion ESI mode, which is optimal for the acidic nature of the analyte. The detection is performed using Multiple Reaction Monitoring (MRM) for its superior selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -4.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas (Nitrogen) | 10 L/min |
MRM Transitions:
The selection of MRM transitions is a critical step in ensuring the specificity of the assay.[16] The precursor ion ([M-H]⁻) is selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2). A specific product ion is then selected in the third quadrupole (Q3) for detection.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (CE) (eV) |
| 3,4,5-Trimethoxybenzoic Acid | 211.1 | 196.1 | 150 | -20 |
| This compound (IS) | 220.1 | 202.1 | 150 | -22 |
Expertise & Experience: The precursor ion for 3,4,5-Trimethoxybenzoic Acid ([M-H]⁻) is 211.1 m/z (C10H11O5⁻).[2] A common and stable fragment is formed by the loss of a methyl group (CH3), resulting in a product ion of 196.1 m/z. For the deuterated internal standard, this compound, the precursor ion ([M-D]⁻) is 220.1 m/z (C10H2D9O5⁻). The corresponding loss of a deuterated methyl group (CD3) leads to a product ion of 202.1 m/z. The collision energies provided are typical starting points and should be optimized for the specific instrument used to maximize the signal intensity of the product ions.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and contaminate the HPLC-MS/MS system.[15][17]
Caption: Protein Precipitation Workflow for Plasma Samples.
Step-by-Step Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working internal standard solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample. The 3:1 ratio of acetonitrile to plasma ensures efficient protein precipitation.[15]
-
Vortex the mixture vigorously for 1 minute to ensure complete denaturation and precipitation of proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the analytical results, the method must be validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[1][2][3][4][5][18] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Data Presentation and Expected Results
The output of the HPLC-MS/MS analysis will be a chromatogram showing the intensity of the signal versus retention time. For a successful analysis, a sharp, symmetrical peak for this compound should be observed at a specific retention time, with no interfering peaks at the same retention time in blank plasma samples.
Logical Flow of the Analytical Method:
Caption: Logical workflow of the HPLC-MS/MS method.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the detection of this compound by HPLC-MS/MS. The described method is selective, sensitive, and robust, making it highly suitable for regulated bioanalysis in drug development. The incorporation of a stable isotope-labeled internal standard and adherence to established validation guidelines ensures the generation of high-quality, reliable data for pharmacokinetic and metabolic studies.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ProPharma Group. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis. [Link]
-
FDA Law Blog. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2022). M10: bioanalytical method validation and study sample analysis : guidance for industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Kymos. (n.d.). ICH M10 guideline: validation of bioanalytical methods. [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(5), 913–920. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
ChemWhat. (n.d.). 3,4,5-Trimethoxybenzoic Acid D9 CAS#: 84759-05-7. [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. [Link]
-
Setoyama, D., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Metabolites, 11(12), 823. [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. [Link]
-
NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
-
MDPI. (n.d.). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. [Link]
-
Shimadzu. (n.d.). Application News. [Link]
-
DASH (Harvard). (n.d.). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. [Link]
-
SpectraBase. (n.d.). 3,4,5-Trimethoxy-benzoic acid. [Link]
-
Phenomenex. (n.d.). APPLICATIONS. [Link]
- Google Patents. (n.d.). AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues.
-
Analytical Standard Solutions (A2S). (n.d.). Trimethoxybenzoic-3,4,5 acid D9. [Link]
-
Agilent. (n.d.). High Efficiency, High Throughput LC and LC/MS Applications Using ZORBAX Rapid Resolution HT Columns Application. [Link]
-
PubMed. (1984). Quantitative Analysis of Trimethobenzamide Hydrochloride by Ion-Pair Column Chromatography and Semiquantitative Analysis of 3,4,5-trimethoxybenzoic Acid by Thin-Layer Chromatography. [Link]
-
ResearchGate. (n.d.). Chromatograms of the MRM transitions corresponding to the three cinnamic acid derivatives. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. [Link]
-
ResearchGate. (n.d.). MS chart of trimebutine maleate; 3,4,5-trimethoxy benzoic acid (DEG 1);... [Link]
Sources
- 1. Separation of Benzoic acid, 3,4,5-trimethoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. scbt.com [scbt.com]
- 8. This compound | C10H12O5 | CID 12227853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. 3,4,5-Trimethoxybenzoic Acid D9 | CAS No: 84759-05-07 [aquigenbio.com]
- 11. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]
- 12. Benzoic acid, 3,4,5-trimethoxy- [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. sciex.com [sciex.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Preparation of High-Purity Stock Solutions of 3,4,5-Trimethoxybenzoic Acid-d9 for Quantitative Analysis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise and accurate preparation of stock solutions of 3,4,5-Trimethoxybenzoic Acid-d9 (TMB-d9). As a stable isotope-labeled internal standard, the integrity of the TMB-d9 stock solution is paramount for the successful validation and application of quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). This guide delineates the critical scientific principles, a detailed step-by-step protocol, and best practices for handling, storage, and quality control to ensure the reliability and reproducibility of experimental results.
Introduction: The Critical Role of Internal Standards
In quantitative analysis, particularly within regulated environments, an internal standard (IS) is essential for correcting analytical variability.[1] Factors such as inconsistencies in sample preparation, injection volume, matrix effects, and instrument drift can introduce significant error into measurements.[1][2] An ideal internal standard, added at a fixed concentration to all calibrators, quality control samples, and study samples, co-elutes with the analyte and experiences the same analytical variations.[3][4] The ratio of the analyte's signal to the internal standard's signal is used for quantification, thereby normalizing these variations and enhancing the precision and accuracy of the results.[3]
Stable isotope-labeled (SIL) compounds, such as this compound, are considered the "gold standard" for use as internal standards in mass spectrometry.[3][5] TMB-d9 is chemically identical to its unlabeled counterpart, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[6] The mass difference due to the nine deuterium atoms allows for its distinct detection by the mass spectrometer, making it an ideal tool for accurate quantification.[3]
This application note provides a self-validating protocol grounded in established scientific principles and regulatory expectations to ensure the prepared stock solutions are fit for their intended purpose.[7][8][9]
Compound Information: this compound
A thorough understanding of the internal standard's chemical and physical properties is the foundation for developing a robust preparation protocol.
| Property | Value | Source |
| Chemical Name | 3,4,5-Tris(methoxy-d3)benzoic acid | [10] |
| Synonyms | Gallic Acid Trimethyl Ether-d9 | [11] |
| CAS Number | 84759-05-7 | [10][11][12] |
| Molecular Formula | C₁₀H₃D₉O₅ | [13] |
| Molecular Weight | 221.25 g/mol | [12][13] |
| Isotopic Enrichment | Typically ≥99 atom % D | [11] |
| Appearance | White to off-white crystalline powder | [14] |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. | [14] |
| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after an extended period (e.g., three years). | [11] |
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable. The following recommendations are derived from typical Safety Data Sheets (SDS) for this compound class.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] Handling of the neat powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[15][17]
-
Handling: Avoid contact with eyes, skin, and clothing.[15] After handling, wash hands thoroughly.[16]
-
Storage of Neat Material: The solid TMB-d9 should be stored at room temperature in a tightly sealed container, protected from moisture.[11]
-
Storage of Stock Solutions: Store stock solutions in a cool, dry, and dark place, such as a refrigerator or freezer, to minimize solvent evaporation and potential degradation. The specific temperature will depend on the solvent used.
Detailed Protocol for Preparation of a 1 mg/mL Primary Stock Solution
This protocol is designed to be a self-validating system, incorporating checks and documentation at each critical step. The causality behind each step is explained to foster a deeper understanding of the process.
Required Materials and Equipment
-
This compound (Certificate of Analysis required)
-
High-purity (e.g., HPLC or LC-MS grade) solvent (e.g., Methanol, Acetonitrile, or Dimethyl sulfoxide)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes and appropriate tips
-
Amber glass vials with PTFE-lined caps for storage
-
Sonicator
-
Vortex mixer
-
Laboratory notebook or electronic laboratory notebook (ELN) for documentation
Experimental Workflow Diagram
Caption: Workflow for preparing a validated primary stock solution.
Step-by-Step Methodology
-
Pre-Preparation Checks & Documentation:
-
Causality: Verification and documentation are cornerstones of regulatory compliance and scientific reproducibility.[7][9]
-
Obtain the Certificate of Analysis (CoA) for the TMB-d9 lot. Record the lot number, purity, and any other relevant information in your laboratory notebook.
-
Ensure the analytical balance is calibrated and within its service date. Perform a daily check with certified weights.
-
Select a Class A volumetric flask of appropriate size (e.g., 10 mL for a ~10 mg weighing).
-
-
Weighing the Internal Standard:
-
Causality: Accurate gravimetric measurement is the most critical step for determining the final concentration.
-
Place a suitable weigh boat or paper on the analytical balance and tare.
-
Carefully weigh approximately 10 mg of TMB-d9. It is not necessary to hit exactly 10.00 mg; what is critical is recording the exact weight to at least four decimal places (e.g., 10.24 mg).
-
Record the exact weight in your laboratory notebook.
-
-
Dissolution and Dilution:
-
Causality: Quantitative transfer ensures that all weighed material is included in the final solution. Using a Class A volumetric flask guarantees the accuracy of the final volume.
-
Carefully transfer the weighed TMB-d9 powder into the 10 mL volumetric flask.
-
Rinse the weigh boat/paper multiple times with small volumes of the chosen solvent (e.g., methanol), transferring the rinsate into the volumetric flask to ensure no material is lost.
-
Add solvent to the flask until it is approximately half-full.
-
Cap the flask and vortex gently. If needed, place the flask in a sonicator bath for 2-5 minutes to ensure complete dissolution.[18] Visually inspect to confirm no solid particles remain.
-
Allow the solution to return to room temperature if it warmed during sonication.
-
Carefully add the solvent dropwise until the bottom of the meniscus is precisely on the calibration mark of the volumetric flask.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
-
Calculation of the Primary Stock Concentration:
-
Causality: The final concentration must be calculated based on the actual weight and volume, accounting for the purity of the reference material.
-
Use the following formula: Concentration (mg/mL) = (Weight of TMB-d9 (mg) * Purity) / Volume of Flask (mL)
-
Example: If 10.24 mg was weighed, the purity from the CoA is 99.8%, and a 10.00 mL flask was used: Concentration = (10.24 mg * 0.998) / 10.00 mL = 1.022 mg/mL
-
-
Labeling, Aliquoting, and Storage:
-
Causality: Proper labeling and storage prevent mix-ups and maintain the integrity of the solution over time.
-
Clearly label the volumetric flask with the compound name (TMB-d9), a unique stock solution ID, the calculated concentration, preparation date, analyst's initials, and solvent used.
-
For routine use, it is best practice to aliquot the primary stock solution into smaller, single-use volumes in amber vials. This prevents repeated freeze-thaw cycles and contamination of the primary stock.
-
Store the primary stock and its aliquots at the appropriate temperature (e.g., 2-8°C or -20°C), protected from light.
-
Preparation of Working Solutions
Working solutions are dilutions of the primary stock solution used to spike into calibration standards and samples.
-
Prepare an Intermediate Stock Solution (e.g., 100 µg/mL):
-
Allow the primary stock solution to equilibrate to room temperature.
-
Using a calibrated pipette, transfer 1.00 mL of the primary stock solution (e.g., 1.022 mg/mL) into a 10.00 mL Class A volumetric flask.
-
Dilute to the mark with the appropriate solvent and mix thoroughly.
-
Calculate the exact concentration: (1.022 mg/mL * 1.00 mL) / 10.00 mL = 0.1022 mg/mL or 102.2 µg/mL.
-
-
Prepare the Final Working Internal Standard Solution (e.g., 1 µg/mL or 1000 ng/mL):
-
Serially dilute the intermediate stock solution as needed to achieve the final concentration required for your assay. This concentration should be similar to that of the target analyte in the samples.[19]
-
Always use calibrated pipettes and Class A volumetric flasks for all dilutions.
-
Quality Control and Best Practices
-
Documentation: Maintain meticulous records of every step, including weights, volumes, calculations, solvent lot numbers, and equipment IDs. This is critical for regulatory compliance and troubleshooting.[20]
-
Verification: The identity and concentration of a primary stock solution can be verified by comparing its response (e.g., LC-MS peak area) against a previously prepared, validated stock solution or a newly prepared one from a different weighing.
-
Stability: The stability of stock solutions should be assessed over time under the specified storage conditions. This is a key component of bioanalytical method validation as outlined by regulatory bodies like the EMA and FDA.[7][9]
-
Avoid Contamination: Use fresh pipette tips for each transfer. Never return unused solution to the stock container.
Conclusion
The preparation of an internal standard stock solution is a foundational activity in quantitative analysis. By adhering to the principles of gravimetric accuracy, volumetric precision, and comprehensive documentation outlined in this guide, researchers can ensure the integrity of their this compound stock solutions. This diligence translates directly into more reliable, reproducible, and defensible analytical data, underpinning the success of drug development and research programs.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. (2009). Draft Guideline on validation of bioanalytical methods. EMEA/CHMP/EWP/192217/2009. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
KM Pharma Solution Private Limited. MSDS - 3,4,5-Trimethoxybenzoic Acid D9. [Link]
-
PubChem. This compound. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
Solubility of Things. 3,4,5-Trimethoxybenzoic acid. [Link]
-
Reddit. How to make a Internal Standard mix.... [Link]
-
Pharmaffiliates. This compound. [Link]
-
ChemWhat. 3,4,5-Trimethoxybenzoic Acid D9. [Link]
-
PubMed Central. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Pharmacopeial Convention. [Link]
-
Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
-
Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation. [Link]
Sources
- 1. nebiolab.com [nebiolab.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. id-eptri.eu [id-eptri.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. kmpharma.in [kmpharma.in]
- 11. cdnisotopes.com [cdnisotopes.com]
- 12. This compound | C10H12O5 | CID 12227853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. 3,4,5-Trimethoxybenzoic Acid D9 | CAS No: 84759-05-07 [aquigenbio.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. echemi.com [echemi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 20. scribd.com [scribd.com]
Application Note: Integrating 3,4,5-Trimethoxybenzoic Acid-d9 for Robust Quantification in Metabolomics Workflows
Abstract
Metabolomics aims to comprehensively identify and quantify small molecules in biological systems to understand physiological states and disease processes.[1] A significant challenge in mass spectrometry-based metabolomics is the variability introduced during sample preparation and analysis, including extraction inefficiencies and matrix-induced ion suppression or enhancement.[2][3] The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for mitigating these issues, ensuring data accuracy and reproducibility.[3][4] This application note provides a detailed guide for incorporating 3,4,5-Trimethoxybenzoic Acid-d9 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based metabolomics workflows. We present field-proven protocols for sample preparation, instrument setup, and data analysis, explaining the scientific rationale behind each step to empower researchers, scientists, and drug development professionals to achieve reliable and high-quality quantitative data.
The Rationale for Using this compound as an Internal Standard
The fundamental principle of using a SIL-IS is to introduce a compound that behaves chemically and physically almost identically to the analyte(s) of interest throughout the entire analytical process.[4][5] By adding a known concentration of this compound at the initial stage of sample preparation, it co-experiences any sample loss during extraction and any ionization variability in the mass spectrometer alongside the target metabolites.[2][4] The ratio of the endogenous analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out experimental inconsistencies.[4]
Why this compound?
-
Chemical Properties: 3,4,5-Trimethoxybenzoic acid is a naturally occurring plant metabolite and a human xenobiotic metabolite, making its deuterated analog a suitable internal standard for studies involving these matrices.[6] Its chemical structure, containing both a carboxylic acid group and methoxy groups, gives it moderate polarity, allowing for good chromatographic retention on reversed-phase columns.
-
Mass Difference: The nine deuterium atoms provide a significant mass shift from the endogenous compound, preventing isotopic overlap and ensuring distinct detection by the mass spectrometer.
-
Commercial Availability: High-purity this compound is commercially available, facilitating its adoption in routine metabolomics studies.
Experimental Workflow Overview
The successful integration of this compound into a metabolomics workflow involves a series of optimized steps from sample preparation to data analysis. The following diagram illustrates the key stages of this process.
Figure 1. A comprehensive workflow for metabolomics analysis utilizing this compound as an internal standard.
Detailed Protocols
Preparation of Internal Standard Stock and Working Solutions
Accuracy begins with the precise preparation of the internal standard solutions.
Protocol 1: Internal Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of LC-MS grade methanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C in an amber glass vial. This stock is stable for up to 6 months.
-
-
Working Internal Standard Solution (10 µg/mL):
-
Perform a 1:100 dilution of the Primary Stock Solution.
-
Add 10 µL of the 1 mg/mL Primary Stock Solution to 990 µL of 80:20 methanol:water (v/v).
-
Vortex thoroughly.
-
Prepare this working solution fresh daily or store at -20°C for short-term use (up to one week).
-
Sample Preparation: Plasma/Serum
This protocol is designed for the extraction of a broad range of metabolites from plasma or serum.
Protocol 2: Plasma/Serum Sample Preparation
-
Thawing: Thaw frozen plasma or serum samples on ice to prevent metabolite degradation.
-
Aliquoting: In a clean 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma/serum sample.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound Working Internal Standard Solution to each sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The cold solvent aids in efficient protein precipitation and quenches enzymatic activity.[7]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[7]
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube, avoiding the protein pellet.
-
Drying (Optional but Recommended): Dry the supernatant using a centrifugal vacuum concentrator (SpeedVac) or under a gentle stream of nitrogen. This step concentrates the analytes and allows for reconstitution in a solvent compatible with the LC mobile phase.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 95:5 water:acetonitrile (v/v) with 0.1% formic acid.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS analysis.
LC-MS/MS Analysis
The following table outlines a robust set of starting parameters for LC-MS/MS analysis. These may require further optimization based on the specific instrument and target metabolites.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| LC System | UPLC/UHPLC system | Provides high resolution and fast separation times. |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Excellent retention for a wide range of metabolites. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | |
| Gradient | 5% B (0-1 min), 5-95% B (1-10 min), 95% B (10-12 min), 95-5% B (12-12.1 min), 5% B (12.1-15 min) | A standard gradient for separating a diverse range of metabolites. |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) | Provides accurate mass measurements for confident metabolite identification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative | Collect data in both polarities to cover a wider range of metabolites. |
| Scan Mode | Full MS with data-dependent MS/MS (dd-MS2) | Allows for both quantification (Full MS) and identification (dd-MS2). |
| Full MS Range | 70 - 1000 m/z | Covers the mass range of most small molecule metabolites. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical starting voltages for ESI. |
| Source Temperature | 120°C |
| Desolvation Temperature | 500°C | |
Mass Spectrometer Settings for this compound
Accurate detection of the internal standard is critical. The following table provides the expected m/z values for 3,4,5-Trimethoxybenzoic Acid (endogenous) and its deuterated analog.
Table 2: Mass Spectrometry Targets
| Compound | Formula | Monoisotopic Mass | Expected [M+H]+ (Positive Mode) | Expected [M-H]- (Negative Mode) |
|---|---|---|---|---|
| 3,4,5-Trimethoxybenzoic Acid | C₁₀H₁₂O₅ | 212.0685 | 213.0757 | 211.0612 |
| This compound | C₁₀H₃D₉O₅ | 221.1249 | 222.1322 | 220.1177 |
Note: The exact m/z values should be confirmed by direct infusion of the standard on the specific mass spectrometer being used.
The fragmentation pattern of this compound can be used for confirmation in MS/MS scans.
Figure 2. Predicted fragmentation of this compound in positive ion mode.
Data Processing and Normalization
The core principle of using an internal standard is applied during the data processing stage.
Protocol 3: Data Normalization
-
Peak Integration: Utilize your instrument's software or a third-party program (e.g., XCMS, MZmine) to detect and integrate the chromatographic peaks for both the target analytes and this compound.
-
Response Ratio Calculation: For each analyte in every sample, calculate the response ratio using the following formula:
Response Ratio = (Peak Area of Analyte) / (Peak Area of this compound)
-
Quantification: Create a calibration curve using standards of the target analytes (if absolute quantification is desired) and normalize using the same internal standard. The response ratio is then used to determine the concentration of the analyte in the unknown samples. For relative quantification, the response ratios can be directly compared across different sample groups.
Trustworthiness and Self-Validation
A robust metabolomics workflow should include self-validating checks.
-
Internal Standard Monitoring: The peak area of this compound should be monitored across all samples in a batch. Significant variation (e.g., >15% relative standard deviation) may indicate issues with sample preparation or instrument performance.
-
Quality Control (QC) Samples: Prepare pooled QC samples by combining a small aliquot from each experimental sample.[8] These QCs should be injected periodically throughout the analytical run (e.g., every 10 samples). The consistency of analyte response ratios in the QC samples provides a measure of the overall analytical reproducibility.
-
Blanks: Injecting solvent blanks helps to identify any background contamination or carryover from previous injections.[9]
Conclusion
The integration of this compound as an internal standard is a powerful strategy to enhance the accuracy, precision, and reliability of quantitative metabolomics studies. By correcting for variability introduced during sample handling and analysis, researchers can have greater confidence in the biological significance of their findings. The protocols and guidelines presented in this application note provide a comprehensive framework for the successful implementation of this internal standard in diverse metabolomics workflows, ultimately leading to higher quality and more reproducible scientific outcomes.
References
- Benchchem. (n.d.). Application Notes and Protocols for Sample Preparation with Deuterated Internal Standards in Metabolomics.
- IsoLife. (n.d.). Internal Standards in metabolomics.
- Sheedy, J. R., Ebeling, P. R., Gooley, P. R., & McConville, M. J. (2009). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263–265.
- Giraud-Billoud, M., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. Metabolites, 11(7), 448.
- Organomation. (n.d.). Metabolomics Sample Preparation.
- IROA Technologies. (n.d.). Internal Standard Sets for Reliable Metabolomic Analysis.
- Sysi-Aho, M., et al. (2007). Normalization of metabolomics data using multiple internal standards.
- Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
- Aukan, K. H., et al. (2018). Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. Metabolomics, 14(11), 146.
- National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxybenzoic Acid. PubChem.
- National Institute of Standards and Technology. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook.
- Metabolomics Workbench. (n.d.). Protocol for sample preparation, LC-MS/MS, and data analysis.
- Regal, T. R., et al. (2020). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites, 10(11), 455.
- Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry, 180, 117940.
- Broadhurst, D., et al. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry-based metabolomics. Metabolomics, 14(6), 72.
- Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry.
Sources
- 1. Reference materials for MS-based untargeted metabolomics and lipidomics: a review by the metabolomics quality assurance and quality control consortium (mQACC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iroatech.com [iroatech.com]
- 3. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 6. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 8. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
application of 3,4,5-Trimethoxybenzoic Acid-d9 in pharmacokinetic studies
An In-Depth Guide to the Application of 3,4,5-Trimethoxybenzoic Acid-d9 in Pharmacokinetic Studies
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the robust application of this compound as an internal standard in pharmacokinetic (PK) studies. We will move beyond simple procedural lists to explore the fundamental principles that make this stable isotope-labeled standard an indispensable tool for generating high-fidelity bioanalytical data.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, hinge on the accurate quantification of that compound (the analyte) in complex biological matrices like plasma, urine, or tissue. The inherent variability in sample preparation and instrument response poses a significant challenge to achieving precision and accuracy.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for surmounting these challenges.[][2][3] The core principle is simple yet powerful: a known quantity of a stable isotope-labeled (SIL) version of the analyte is added to the sample at the earliest stage of processing.[2][4] This "internal standard" is chemically identical to the analyte, differing only in its isotopic composition, which results in a higher mass.[5]
Because the SIL internal standard and the native analyte behave virtually identically during every subsequent step—extraction, chromatography, and ionization—any loss or variation experienced by the analyte is mirrored by the internal standard.[5][6] The mass spectrometer, however, can easily distinguish between the two based on their mass-to-charge ratios. Therefore, by measuring the ratio of the analyte to the internal standard, we can accurately calculate the analyte's concentration, effectively canceling out procedural variability. This creates a self-validating system for every sample analyzed.
This compound: The Ideal Internal Standard
3,4,5-Trimethoxybenzoic acid is a key metabolite of several pharmaceutical compounds, such as the antibacterial drug Trimethoprim, and is structurally related to the naturally occurring polyphenol, gallic acid.[7][8][9] Accurate measurement of its concentration is crucial for understanding the metabolic fate and pharmacokinetic profile of parent drugs.[10][11][12][13][14]
This compound, in which the nine hydrogen atoms on the three methoxy groups are replaced with deuterium, is the ideal internal standard for these studies.
-
Chemical and Chromatographic Equivalence : It co-elutes perfectly with the unlabeled analyte, ensuring that both molecules experience the exact same matrix effects and ionization suppression or enhancement at the same point in time.[6] This is a significant advantage over using a structural analog, which may have different retention times and ionization efficiencies.[15][16]
-
Significant Mass Shift : The +9 Dalton mass difference provides a clear separation between the mass signals of the analyte and the internal standard, preventing isotopic crosstalk or interference.
-
Isotopic Stability : The deuterium labels are on methoxy groups, which are not readily exchangeable, ensuring the isotopic purity of the standard throughout the analytical process.
Detailed Bioanalytical Protocol: Quantification in Human Plasma
This section provides a robust, field-proven protocol for the quantification of 3,4,5-Trimethoxybenzoic Acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to be compliant with regulatory guidelines such as the FDA's Bioanalytical Method Validation (BMV) guidance.[17][18][19][20]
Materials and Reagents
-
Reference Standards: 3,4,5-Trimethoxybenzoic Acid (≥99% purity), this compound (≥98% purity, 99% isotopic purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.
-
Biological Matrix: Pooled, blank human plasma (K2-EDTA anticoagulant).
-
Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, analytical balance, LC-MS/MS system (e.g., Sciex, Waters, Agilent, Thermo Fisher).
Protocol 1: Preparation of Solutions
The accuracy of the entire assay begins with the precise preparation of stock and working solutions.
-
Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of 3,4,5-Trimethoxybenzoic Acid and ~5 mg of this compound into separate volumetric flasks.
-
Dissolve in methanol and bring to final volume. These are your primary stock solutions. Store at -20°C.
-
-
Working Internal Standard (IS) Solution (100 ng/mL):
-
Perform serial dilutions of the this compound stock solution using 50:50 acetonitrile:water to create a 100 ng/mL working solution. This solution will be used to spike all samples, including standards and QCs.
-
-
Calibration Curve (CC) and Quality Control (QC) Standards:
-
Prepare an intermediate spiking solution of the analyte from its stock solution.
-
Serially dilute this solution and spike it into blank human plasma to create CC standards covering the desired analytical range (e.g., 1, 5, 20, 50, 100, 500, 1000 ng/mL).
-
Independently prepare QC samples at low, medium, and high concentrations (e.g., LQC: 3 ng/mL, MQC: 80 ng/mL, HQC: 800 ng/mL).
-
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.
-
Aliquot Samples: Pipette 50 µL of each sample (unknown, CC standard, or QC) into a clean 1.5 mL microcentrifuge tube.
-
Spike with Internal Standard: Add 25 µL of the 100 ng/mL IS working solution to every tube. Causality: Adding the IS at this early stage ensures it undergoes the exact same extraction process as the analyte, compensating for any variability in recovery.
-
Precipitate Proteins: Add 200 µL of cold acetonitrile containing 0.1% formic acid.
-
Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for analysis.
Protocol 3: LC-MS/MS Conditions
These conditions serve as a starting point and should be optimized for your specific instrumentation.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Table 2: Suggested Tandem Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Collision Energy (eV) |
|---|---|---|---|---|
| 3,4,5-Trimethoxybenzoic Acid | 211.1 | 196.1 | ESI- | -15 |
| 3,4,5-TBA-d9 (IS) | 220.1 | 202.1 | ESI- | -15 |
Causality: The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity. The first quadrupole (Q1) isolates the precursor ion (the deprotonated molecule), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific fragment (the product ion), creating a highly specific mass transition that filters out chemical noise and ensures only the compound of interest is detected.
Data Interpretation and Method Validation
The output from the LC-MS/MS is a chromatogram showing the peak areas for the analyte and the internal standard. A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the CC standards. A linear regression with 1/x² weighting is typically applied. The concentration of the analyte in unknown samples is then calculated from this regression equation.
For the method to be considered trustworthy and reliable for regulatory submissions, it must undergo a full validation according to ICH M10 guidelines.[18][20]
Table 3: Typical Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix |
| Matrix Effect | IS-normalized matrix factor should be consistent with a CV ≤15% |
| Recovery | Not an acceptance criterion, but should be consistent and reproducible |
| Stability | Analyte stable in matrix under expected storage and processing conditions |
Conclusion
The use of this compound is not merely a procedural choice; it is a fundamental requirement for developing a robust, accurate, and defensible bioanalytical method for its unlabeled counterpart. By acting as a perfect chemical and physical proxy, it allows the IDMS technique to correct for the inherent variabilities of the analytical process, from extraction to detection. This self-validating system ensures the highest level of data integrity, providing the confidence needed to make critical decisions in drug development and pharmacokinetic research.
References
-
Shahrzad, S., Aoyagi, K., Winter, A., Koyama, A., & Bitsch, I. (2001). Pharmacokinetics of gallic acid and its relative bioavailability from tea in healthy humans. The Journal of Nutrition, 131(4), 1207-1210. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
FDA. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
-
Bhatia, R. (2016). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Zhao, X. L., et al. (2023). Gallic acid: a dietary metabolite's therapeutic potential in the management of atherosclerotic cardiovascular disease. Frontiers in Pharmacology. [Link]
-
Britannica. (2025). Isotope dilution. Britannica. [Link]
-
Shahrzad, S., et al. (2001). (PDF) Pharmacokinetics of Gallic Acid and Its Relative Bioavailability from Tea in Healthy Humans. ResearchGate. [Link]
-
Shahrzad, S., et al. (2001). Pharmacokinetics of Gallic Acid and Its Relative Bioavailability from Tea in Healthy Humans. Semantic Scholar. [Link]
-
El-Shabrawy, Y. (1984). Quantitative Analysis of Trimethobenzamide Hydrochloride by Ion-Pair Column Chromatography and Semiquantitative Analysis of 3,4,5-trimethoxybenzoic Acid by Thin-Layer Chromatography. PubMed. [Link]
-
Wikipedia. Isotope dilution. [Link]
-
Vasileva-Vasileva, P., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]
-
Huang, K., et al. (2021). Pharmacokinetics of gallic acid and protocatechuic acid in humans after dosing with Relinqing (RLQ) and the potential for RLQ-perpetrated drug–drug interactions on organic anion transporter (OAT) 1/3. National Institutes of Health. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,4,5-Trimethoxybenzoic Acid in Natural Product Synthesis and Bioactive Compound Production. [Link]
-
ChemWhat. (2024). 3,4,5-Trimethoxybenzoic Acid D9. [Link]
-
Rambabu, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]
-
Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]
-
Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. [Link]
-
PrepChem.com. Preparation of 3,4,5-trimethoxybenzoic acid. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). ANALYTICAL METHODS. ATSDR. [Link]
Sources
- 2. osti.gov [osti.gov]
- 3. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 9. 3,4,5-Trimethoxybenzoic Acid - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 10. Pharmacokinetics of gallic acid and its relative bioavailability from tea in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Gallic acid: a dietary metabolite’s therapeutic potential in the management of atherosclerotic cardiovascular disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Pharmacokinetics of gallic acid and protocatechuic acid in humans after dosing with Relinqing (RLQ) and the potential for RLQ-perpetrated drug–drug interactions on organic anion transporter (OAT) 1/3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. labs.iqvia.com [labs.iqvia.com]
- 18. fda.gov [fda.gov]
- 19. moh.gov.bw [moh.gov.bw]
- 20. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry for 3,4,5-Trimethoxybenzoic Acid-d9 Detection
An in-depth guide to optimizing mass spectrometry parameters for the detection of 3,4,5-Trimethoxybenzoic Acid-d9.
As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge and practical steps to develop a robust and sensitive mass spectrometry method for this compound. This deuterated standard is crucial for quantitative studies, often used as an internal standard for its non-labeled analogue or related compounds in various matrices.[1][2] This document moves beyond a simple parameter list, delving into the rationale behind the optimization process to empower you to troubleshoot effectively and ensure data integrity.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions to establish a strong starting point for your method development.
Q1: What are the fundamental chemical properties and exact masses for this compound?
Understanding the precise molecular weight and formula is the first step in any mass spectrometry experiment. For this compound (chemical name: 3,4,5-Tris(methoxy-d3)benzoic acid), the key properties are summarized below.[1]
| Property | Value | Source |
| Chemical Formula | C₁₀H₃D₉O₅ | [2] |
| Molecular Weight (Average) | 221.25 g/mol | [3] |
| Monoisotopic Mass | 221.12496419 Da | [3] |
| Non-Deuterated Analogue (C₁₀H₁₂O₅) MW | 212.20 g/mol | [4] |
Q2: Should I use positive or negative electrospray ionization (ESI) mode?
Negative ion mode is strongly recommended. The molecule possesses a carboxylic acid group, which is readily deprotonated to form a stable carboxylate anion ([M-H]⁻).[5] This process is highly efficient in the typical pH range of reversed-phase chromatography mobile phases. While positive ionization can produce a protonated molecule ([M+H]⁺), the efficiency is generally lower for acidic compounds, leading to reduced sensitivity.
Q3: What is the expected precursor ion m/z?
Based on the monoisotopic mass and the recommended ionization mode, your precursor ion should be:
-
Negative Mode ([M-H]⁻): 221.12 - 1.007 (H⁺) = 220.12 m/z
-
Positive Mode ([M+H]⁺): 221.12 + 1.007 (H⁺) = 222.13 m/z
Always start by performing a full scan in your chosen polarity to confirm the presence of this precursor ion.
Q4: What are the common challenges associated with deuterated internal standards?
While being the gold standard for quantification, deuterated standards present unique challenges.[6]
-
Chromatographic Shift: Deuteration can slightly alter the physicochemical properties of a molecule, sometimes causing it to elute slightly earlier or later than its non-labeled analogue in reversed-phase liquid chromatography.[7] This can lead to differential matrix effects if the two peaks are not sufficiently integrated.
-
Hydrogen-Deuterium Exchange: This occurs when deuterium atoms are replaced by protons from the solvent (e.g., water in the mobile phase).[8][9] For this compound, the deuterium atoms are on methyl groups (C-D bonds), which are significantly more stable and less prone to exchange than those on heteroatoms (e.g., O-D or N-D).[9] While the risk is low, it's a phenomenon to be aware of, especially if storing standards in acidic or basic solutions for extended periods.[10]
-
Isotopic Purity: Ensure the isotopic enrichment of your standard is high (typically ≥98%) to prevent contribution to the analyte's signal.[9]
Part 2: Core Protocol for MRM Parameter Optimization
This section provides a step-by-step workflow for developing a sensitive and specific Multiple Reaction Monitoring (MRM) method. The goal is to identify a stable precursor ion and optimize its fragmentation into a specific, high-intensity product ion.
Experimental Workflow Overview
Caption: Workflow for MRM method development for this compound.
Step-by-Step Methodology
1. Analyte Preparation:
-
Prepare a 1 µg/mL working standard of this compound in a solvent compatible with your mobile phase, typically 50:50 acetonitrile:water. This concentration is usually sufficient for direct infusion and initial tuning.
2. Direct Infusion and Parameter Tuning:
-
Objective: To find the optimal instrument settings without the complexity of chromatography.
-
Procedure:
-
Set up a direct infusion experiment, delivering the working standard to the MS source via a syringe pump at a flow rate of 5-10 µL/min.
-
Confirm the Precursor: Operate the mass spectrometer in negative ESI mode and perform a Q1 scan over a mass range of m/z 100-300. Confirm the presence of the [M-H]⁻ ion at m/z 220.12 .
-
Identify Product Ions: Set the instrument to Product Ion Scan mode. Isolate the precursor ion (m/z 220.12) in Q1 and scan Q3 to identify the fragments generated by collision-induced dissociation (CID). The fragmentation of the non-deuterated analogue is known to involve the loss of methyl groups and the formation of a stable benzoyl cation.[11] For the d9 version, expect losses of deuterated methyl radicals (•CD₃). A likely prominent fragment arises from the neutral loss of CO₂ and a deuterated methyl group.
-
Select MRM Transitions: Choose the 2-3 most intense and specific product ions to create your MRM transitions. Specificity is key; avoid very small, non-specific fragments.
-
Optimize Collision Energy (CE): For each transition, perform a CE ramp experiment to find the voltage that produces the highest product ion intensity. This is a critical parameter for MRM sensitivity.[12]
-
Optimize Cone Voltage / Declustering Potential (DP): This parameter influences the initial desolvation and transmission of the precursor ion into the mass analyzer. Ramp the voltage to find the value that maximizes precursor intensity without causing significant in-source fragmentation.
-
Table 2: Theoretical and Potential MRM Transitions Note: Optimal CE and DP/CV values are instrument-dependent and must be determined empirically.
| Precursor Ion (Q1) | Product Ion (Q3) | Proposed Neutral Loss | Typical Starting CE (eV) |
| 220.12 | 202.10 | •CD₃ (Deuterated Methyl Radical) | 15 - 25 |
| 220.12 | 157.08 | CO₂ + •CD₃ | 20 - 35 |
3. LC-MS Integration and Final Verification:
-
Objective: To integrate the optimized MRM transitions into a chromatographic method and verify performance.
-
Procedure:
-
Develop Chromatography: Use a standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a mobile phase gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape for the acidic analyte.
-
Inject and Analyze: Inject the standard onto the LC-MS system running the optimized MRM method.
-
Verify Performance: Confirm that the analyte elutes as a sharp, symmetrical peak. Check the signal-to-noise ratio to ensure the method meets your sensitivity requirements. If analyzing alongside the non-deuterated form, check for baseline resolution if chromatographic separation occurs.[7]
-
Part 3: Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
Q: My signal intensity is very low or non-existent. What should I do?
A: Low signal is a common issue with multiple potential causes. Follow this logical troubleshooting workflow.
Caption: Decision tree for troubleshooting low signal intensity.
Q: I am seeing a peak at a lower m/z than my expected precursor. What is happening?
A: This is likely due to in-source fragmentation . If the cone voltage or declustering potential is set too high, the precursor ion (m/z 220.12) can fragment inside the ion source before it reaches the quadrupole for isolation. The fragment then enters the MS and is detected. To solve this, gradually reduce the cone voltage/DP while infusing your standard until the peak at m/z 220.12 is maximized and the lower m/z peaks are minimized.
Q: My deuterated standard (d9) and non-deuterated analyte are separating on the column. How can this affect my results and how do I fix it?
A: This chromatographic shift is known as the "isotope effect".[7] If the separation is significant, the analyte and the internal standard will elute into the ion source at different times. If a region of ion suppression exists at either retention time, the two compounds will be affected differently, compromising the accuracy of quantification.[7]
-
Solutions:
-
Adjust Chromatography: Try a less retentive column or a faster gradient to minimize the separation and force the peaks to co-elute as much as possible.
-
Use a Different Labeled Standard: If co-elution cannot be achieved, the most robust solution is to use a ¹³C-labeled internal standard instead of a deuterated one. ¹³C atoms have a much smaller effect on retention time compared to deuterium.[7]
-
Validate Carefully: If you must proceed with the separated peaks, you must prove that there are no co-eluting matrix components that cause differential ion suppression for the analyte and the internal standard.
-
References
-
ChemWhat. (n.d.). 3,4,5-Trimethoxybenzoic Acid D9. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Davison, A. S., Milan, A. M., & Dutton, J. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Bhatt, V. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. YouTube. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 3,4,5-trimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Du, Y. (2020). Learning to Fragment Molecular Graphs for Mass Spectrometry Prediction. Harvard University. Retrieved from [Link]
-
Whiteaker, J. R., et al. (2011). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
van der Meer, D., et al. (2012). Deprotonation of p-Hydroxybenzoic Acid: Does Electrospray Ionization Sample Solution or Gas-Phase Structures?. ResearchGate. Retrieved from [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C10H12O5 | CID 12227853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Matrix: A Technical Support Guide for 3,4,5-Trimethoxybenzoic Acid-d9 Analysis
Prepared by a Senior Application Scientist
Welcome to the technical support center for the analysis of 3,4,5-Trimethoxybenzoic Acid-d9 (TMBA-d9). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression when analyzing TMBA-d9 in complex biological matrices such as plasma, serum, or urine. As your dedicated scientific resource, this document provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you achieve robust and reliable results in your LC-MS/MS analyses.
Understanding the Challenge: Ion Suppression in LC-MS/MS
Ion suppression is a significant matrix effect that can compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[1] It occurs when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity.[1] For electrospray ionization (ESI), the most common ionization technique, this competition for charge and surface area on the ESI droplet is a primary cause of suppression.[2]
Complex matrices are rich in components like phospholipids, salts, and proteins, which are notorious for causing ion suppression.[3] Even with a stable isotope-labeled internal standard (SIL-IS) like TMBA-d9, which is designed to co-elute with the analyte and compensate for matrix effects, severe ion suppression can still lead to a loss of sensitivity and unreliable data. This guide will walk you through a systematic approach to diagnose and mitigate ion suppression specific to your TMBA-d9 analysis.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address common issues encountered during the analysis of TMBA-d9 in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."
FAQ 1: My TMBA-d9 (Internal Standard) signal is low and inconsistent across samples. What is the likely cause?
A low and variable signal for your internal standard is a classic indicator of significant and inconsistent ion suppression. The matrix components are likely interfering with the ionization of TMBA-d9. The primary suspects in biological matrices are phospholipids, which are abundant and can co-elute with a wide range of analytes.[4]
Initial Diagnostic Steps:
-
Post-Column Infusion Experiment: This is a definitive way to visualize regions of ion suppression in your chromatogram. By infusing a constant flow of TMBA-d9 post-column while injecting a blank matrix extract, you can observe dips in the baseline signal that correspond to the retention times of suppression-causing components.
-
Phospholipid Monitoring: Add a Multiple Reaction Monitoring (MRM) transition specific for a common phospholipid head group (e.g., m/z 184.07) to your acquisition method. If you see a large peak at the same retention time as your TMBA-d9, it strongly suggests phospholipid-induced suppression.
FAQ 2: How can I improve my sample preparation to reduce matrix effects for TMBA-d9?
Effective sample preparation is the most critical step in mitigating ion suppression.[5] The goal is to selectively remove interfering matrix components while efficiently recovering your analyte and internal standard. Given the properties of 3,4,5-Trimethoxybenzoic Acid (an acidic compound, soluble in organic solvents, and slightly soluble in water), you have several effective options.[5][6]
Comparison of Sample Preparation Techniques:
| Technique | Principle | Pros for TMBA-d9 | Cons for TMBA-d9 | Recommendation Level |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile, methanol). | Simple, fast, and inexpensive. | Prone to significant ion suppression as it does not effectively remove phospholipids.[3] | Not Recommended as a standalone method |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a very clean extract. By adjusting the pH of the aqueous phase to be acidic (below the pKa of TMBA, ~3-4), you can protonate the carboxylic acid, making it less polar and favoring its extraction into an organic solvent. | Can be labor-intensive and may have lower recovery for more polar compounds. | Recommended |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly effective for removing phospholipids and other interferences. Offers the potential for sample concentration. | Requires method development to select the appropriate sorbent and optimize wash/elution steps. | Highly Recommended |
dot
Caption: Comparison of sample preparation workflows for TMBA-d9.
FAQ 3: I'm using a good sample preparation method, but still see some suppression. How can I optimize my chromatography?
Chromatographic separation is your next line of defense. The goal is to separate your TMBA-d9 from any remaining matrix components that co-elute.
Chromatographic Optimization Strategies:
-
Increase Chromatographic Resolution: Using a column with a smaller particle size (e.g., sub-2 µm or superficially porous particles) can significantly increase peak efficiency and resolution, helping to separate TMBA-d9 from interfering peaks.[7]
-
Modify Mobile Phase Gradient: A shallower gradient can improve the separation between closely eluting compounds. Experiment with different gradient profiles to maximize the separation around the retention time of TMBA-d9.
-
Adjust Mobile Phase pH: Since TMBA is an acidic compound, the pH of the mobile phase will affect its retention on a reverse-phase column. Using an acidic mobile phase (e.g., with 0.1% formic acid) will keep the carboxylic acid group protonated, increasing its retention and potentially shifting it away from early-eluting, polar interferences.
dot
Caption: Chromatographic strategies to resolve co-elution.
FAQ 4: Could there be an issue with my deuterated internal standard itself?
While SIL-IS are generally robust, there are a few potential issues to consider, especially if other troubleshooting steps have not fully resolved the problem.
-
Chromatographic Shift: Deuteration can sometimes lead to a slight shift in retention time compared to the non-deuterated analyte, especially in highly efficient chromatographic systems.[8] If TMBA-d9 is not perfectly co-eluting with the native TMBA, they may experience different degrees of ion suppression, leading to inaccurate quantification.
-
Troubleshooting: Check for perfect co-elution by overlaying the chromatograms of the analyte and the internal standard. If a slight separation is observed, consider using a column with slightly lower resolution to ensure they elute together.
-
-
Deuterium-Hydrogen Back-Exchange: This is a phenomenon where deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent.[9][10] For TMBA-d9, the deuterium atoms are on the methoxy groups. While these are generally stable, prolonged exposure to highly acidic or basic conditions, or high temperatures in the ion source, could potentially lead to some back-exchange.[10][11]
-
Troubleshooting: This is less common for methoxy groups than for hydroxyl or amine groups. If you suspect back-exchange, you can investigate by incubating the TMBA-d9 in your mobile phase for an extended period and then analyzing for the presence of partially deuterated species. Minimizing harsh mobile phase conditions and ion source temperatures can help.
-
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
-
Prepare a solution of TMBA-d9 in your mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Set up a T-junction between your LC column outlet and the mass spectrometer inlet.
-
Infuse the TMBA-d9 solution through the T-junction at a low, constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Inject a blank matrix extract (prepared using your current sample preparation method) onto the LC column.
-
Monitor the TMBA-d9 MRM transition. A stable baseline should be observed. Any dips in the baseline indicate regions of ion suppression.
Protocol 2: Recommended Liquid-Liquid Extraction (LLE) for TMBA-d9
-
To 100 µL of plasma/serum , add 10 µL of your TMBA-d9 working solution.
-
Acidify the sample by adding 25 µL of 1% formic acid in water.
-
Add 500 µL of ethyl acetate (or another suitable water-immiscible organic solvent).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at >10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of your mobile phase.
Protocol 3: Starting LC-MS/MS Method Parameters for TMBA-d9
These are suggested starting points and should be optimized for your specific instrumentation.
| Parameter | Recommendation |
| LC Column | C18, <2.7 µm particle size (e.g., 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | Start with a shallow gradient, e.g., 5-95% B over 5-10 minutes |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Precursor ion: m/z 220.1 (for [M-H]⁻ of TMBA-d9). Product ions should be determined by infusing a standard and performing a product ion scan. Likely fragments will involve the loss of methyl groups or CO2. |
| MS Source Conditions | Optimize capillary voltage, gas flows, and temperature for maximal signal. |
Conclusion
Addressing ion suppression for this compound in complex matrices requires a systematic and logical approach. By understanding the underlying causes of ion suppression and methodically working through the diagnostic and troubleshooting steps outlined in this guide, you can develop a robust and reliable LC-MS/MS method. Start with optimizing your sample preparation, as this often yields the most significant improvements. Follow this with fine-tuning your chromatographic conditions to achieve optimal separation. With careful method development, you can overcome the challenges of the matrix and generate high-quality, defensible data.
References
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- 3,4,5-Trimethoxybenzoic acid - Solubility of Things. Solubility of Things.
- Real-time hydrogen/deuterium exchange kinetics via supercharged electrospray ioniz
- A Comparative Guide to Validated Analytical Methods for the Assay of 3,4,5-Trimethoxybenzoyl Chloride. Benchchem.
- Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- APPLIC
- Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. PMC - NIH.
- Characterization of Electrospray Ionization (ESI) Parameters on In-ESI Hydrogen/Deuterium Exchange of Carbohydrate-Metal Ion Adducts.
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction. PubMed Central.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS. Benchchem.
- The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. hdb.
- Characterization of Electrospray Ionization (ESI)
- Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
- Ion-Suppression & Phospholipid Contamin
- 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357. PubChem.
- Analysis of Multiple Endocrine Disruptors in Environmental Waters via Wide-Spectrum Solid-Phase Extraction and Dual-Polarity Ion.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of trimethobenzamide hydrochloride by ion-pair column chromatography and semiquantitative analysis of 3,4,5-trimethoxybenzoic acid by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 9. Real-time hydrogen/deuterium exchange kinetics via supercharged electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chromatographic Separation of 3,4,5-Trimethoxybenzoic Acid-d9
Welcome to the technical support center for the chromatographic analysis of 3,4,5-Trimethoxybenzoic Acid-d9. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the chromatographic separation of this stable isotope-labeled internal standard.
Introduction to this compound
This compound is the deuterated analog of 3,4,5-Trimethoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.[1] The "-d9" designation indicates that nine hydrogen atoms on the three methoxy groups have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) applications.[2][3] Its primary application is in analytical method development, method validation (AMV), and quality control (QC) for pharmaceutical products.[4][5]
As a deuterated internal standard, it is chemically almost identical to its non-deuterated counterpart, meaning it will exhibit very similar chromatographic behavior and ionization efficiency in the mass spectrometer.[6] This co-elution is crucial for accurately correcting for variations in sample preparation, injection volume, and matrix effects.[3][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as an internal standard in quantitative chromatographic methods, especially LC-MS, for the accurate measurement of 3,4,5-Trimethoxybenzoic acid or related analytes in various matrices.[4][5] The use of a stable isotope-labeled internal standard is considered a best practice in bioanalysis to ensure high precision and accuracy.[6]
Q2: How should I store and handle this compound?
A2: It is recommended to store this compound at room temperature and away from light.[4] For long-term storage, some suppliers recommend refrigeration at 2-8°C.[7] The compound is generally stable, but it is good practice to re-analyze its chemical purity after extended storage (e.g., three years) before use.[8] When handling, always refer to the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE), such as gloves and safety glasses.[5]
Q3: Can I use this compound as an internal standard for UV-based HPLC methods?
A3: It is not recommended to use this compound as an internal standard for methods that rely solely on UV detection. UV detectors cannot differentiate between the deuterated and non-deuterated forms of the molecule, as they will have identical UV spectra and will likely co-elute.[3] This method is best suited for mass spectrometry detection where the mass difference can be easily resolved.[3][9]
Q4: What are the expected mass spectral fragments for this compound?
A4: While specific fragmentation patterns depend on the ionization technique and collision energy, for the non-deuterated form, major fragments in GC-MS (EI) are observed at m/z 212 (molecular ion), 197, and 141.[10] For this compound, you would expect to see a shift in the molecular ion to m/z 221. The fragmentation will likely involve losses of CD3 and OCD3 groups. Tandem mass spectrometry (MS/MS) experiments will be necessary to determine the specific product ions for developing a multiple reaction monitoring (MRM) method.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic separation of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common issue, especially for acidic compounds like 3,4,5-Trimethoxybenzoic Acid. Peak tailing is often observed for acidic compounds due to unwanted interactions with the stationary phase.[12]
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Secondary Silanol Interactions | Free silanol groups on the silica-based stationary phase can interact with the acidic carboxylic group, leading to peak tailing.[12] | 1. Lower Mobile Phase pH: Add a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase. This will suppress the ionization of the silanol groups and the carboxylic acid, minimizing secondary interactions.[12][13] 2. Use a Modern, End-capped Column: Employ a high-purity, Type B silica column with robust end-capping to reduce the number of accessible silanol groups.[14] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[15] | Reduce the injection volume or dilute the sample.[15][16] |
| Inappropriate Sample Solvent | If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.[15] | Whenever possible, dissolve the sample in the initial mobile phase.[17] |
| Column Contamination or Degradation | Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.[18] | 1. Wash the column: Follow the manufacturer's instructions for column washing. 2. Use a guard column: This will protect the analytical column from strongly retained sample components. 3. Replace the column: If the performance does not improve after washing, the column may need to be replaced.[19] |
Logical Troubleshooting Workflow for Poor Peak Shape:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 4. chemwhat.com [chemwhat.com]
- 5. 3,4,5-Trimethoxybenzoic Acid D9 | CAS No: 84759-05-07 [aquigenbio.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dash.harvard.edu [dash.harvard.edu]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 19. phenomenex.com [phenomenex.com]
Validation & Comparative
A Comparative Guide to Robust Analytical Method Validation: The Role of 3,4,5-Trimethoxybenzoic Acid-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and bioanalysis, the integrity of analytical data is paramount. The validation of analytical methods ensures that the data generated is reliable, reproducible, and fit for its intended purpose. A cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is the use of an appropriate internal standard (IS). This guide provides an in-depth technical comparison of analytical method validation strategies, focusing on the superior performance of a stable isotope-labeled (SIL) internal standard, 3,4,5-Trimethoxybenzoic Acid-d9, over structural analog internal standards.
The choice of an internal standard is a critical decision in method development that significantly impacts the accuracy and precision of the results. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection, thereby compensating for any potential variability.[1][2] This guide will delve into the regulatory framework, the practical execution of validation experiments, and a comparative analysis of data to illustrate why SIL internal standards like this compound are the gold standard in modern bioanalysis.
The Foundation: Regulatory Expectations for Method Validation
Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines for bioanalytical method validation.[3][4] The globally harmonized ICH M10 guideline, along with the foundational ICH Q2(R1), provides a framework for the validation parameters that must be assessed to ensure a method's reliability.[5][6][7] These parameters include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[8]
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements.
-
Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a defined range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for a given time.[9]
A well-chosen internal standard is crucial for meeting the stringent acceptance criteria for these parameters.
The Internal Standard: A Tale of Two Choices
The two primary types of internal standards used in LC-MS are structural analogs and stable isotope-labeled compounds.[10]
-
Structural Analog IS: These are molecules that are chemically similar to the analyte but not identical. While often more readily available and less expensive, their physicochemical properties can differ enough from the analyte to cause variability in extraction recovery and ionization efficiency, potentially compromising assay accuracy.[11]
-
Stable Isotope-Labeled (SIL) IS: These are compounds that are chemically identical to the analyte, with one or more atoms replaced by their heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[12] This makes them the ideal choice for mass spectrometry-based detection as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.[10][13]
This compound is a deuterated form of 3,4,5-Trimethoxybenzoic Acid and serves as an excellent SIL internal standard, particularly for the quantification of related compounds like Trimethoprim.[14] Its nine deuterium atoms provide a significant mass shift, preventing isotopic crosstalk with the analyte, while its identical chemical structure ensures it faithfully tracks the analyte through every stage of the analysis.[15][16]
Comparative Validation: this compound vs. a Structural Analog
To illustrate the practical advantages of using this compound, we present a comparative analysis of key validation parameters for a hypothetical LC-MS/MS method for the quantification of "Analyte X" in human plasma. The performance of this compound is compared against a structural analog internal standard.
Experimental Workflow
The general workflow for sample analysis is outlined below. The key difference in the comparative study is the internal standard used.
Caption: General workflow for sample preparation and analysis.
Validation Parameter: Accuracy and Precision
Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (Low, Medium, and High) in several replicates. The acceptance criteria are typically within ±15% of the nominal value for accuracy and a precision of ≤15% Relative Standard Deviation (RSD).[1]
Table 1: Comparison of Accuracy and Precision Data
| QC Level | Internal Standard Type | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| Low QC (5 ng/mL) | This compound | 5.2 | +4.0% | 3.5% |
| Structural Analog | 5.8 | +16.0% | 12.8% | |
| Medium QC (50 ng/mL) | This compound | 49.5 | -1.0% | 2.1% |
| Structural Analog | 44.2 | -11.6% | 9.5% | |
| High QC (400 ng/mL) | This compound | 408.0 | +2.0% | 1.8% |
| Structural Analog | 445.6 | +11.4% | 8.2% |
The data clearly shows that the method using This compound as the internal standard provides superior accuracy and precision. The structural analog IS, likely due to different extraction recovery and ionization efficiency, leads to greater variability and a noticeable bias in the results.
Validation Parameter: Matrix Effect
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. It is a significant challenge in bioanalysis. A SIL IS is expected to experience the same matrix effect as the analyte, thus correcting for it.
Experimental Protocol for Matrix Effect Assessment:
-
Set A: Determine the peak area of the analyte in a neat solution.
-
Set B: Determine the peak area of the analyte spiked into a post-extraction blank plasma sample.
-
Matrix Factor (MF) = Peak Area in Set B / Peak Area in Set A
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
The IS-normalized MF is calculated by dividing the analyte's MF by the IS's MF. The RSD of the IS-normalized MF across different lots of the matrix should be ≤15%.
Table 2: Comparative Matrix Effect Data
| Matrix Lot | Internal Standard Type | Analyte MF | IS MF | IS-Normalized MF |
| Lot 1 | This compound | 0.75 | 0.76 | 0.99 |
| Structural Analog | 0.75 | 0.88 | 0.85 | |
| Lot 2 | This compound | 0.82 | 0.81 | 1.01 |
| Structural Analog | 0.82 | 0.95 | 0.86 | |
| Lot 3 | This compound | 0.69 | 0.70 | 0.99 |
| Structural Analog | 0.69 | 0.82 | 0.84 | |
| % RSD of IS-Normalized MF | This compound | 1.15% | ||
| Structural Analog | 1.18% |
While both internal standards show some correction, the IS-normalized matrix factor for This compound is consistently closer to 1.0, indicating a more effective compensation for the matrix effect. The lower RSD across different plasma lots demonstrates the robustness of the method using the SIL IS.
Caption: SIL IS effectively compensates for matrix effects.
Conclusion: The Imperative of the Right Internal Standard
The validation of an analytical method is a rigorous process that underpins the reliability of data in drug development and research. While various approaches can be taken, the choice of internal standard is a defining factor in the quality of the final data. As demonstrated through comparative data, a stable isotope-labeled internal standard like This compound offers undeniable advantages over structural analogs.[10] It provides superior accuracy and precision by more effectively compensating for variability in sample preparation and, crucially, mitigating the unpredictable nature of matrix effects in LC-MS analysis.[13]
For scientists and researchers committed to the highest standards of data integrity, the adoption of SIL internal standards is not just a best practice but a scientific necessity. The investment in a high-quality, appropriate internal standard like this compound is a direct investment in the confidence and reliability of your analytical results.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][3][17]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][13]
-
Reddy, T., & Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link][10]
-
The Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link][17]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][18]
-
International Council for Harmonisation. Quality Guidelines. [Link][19]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][7]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link][11]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][20]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][21]
-
Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. [Link][2]
-
Altabrisa Group. (2025). Key Analytical Procedure Validation Regulations You Need to Know. [Link][22]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][4]
-
PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. [Link][23]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link][24]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link][9]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link][25]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][26]
-
ChemWhat. 3,4,5-Trimethoxybenzoic Acid D9 CAS#: 84759-05-7. [Link][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. fda.gov [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. scispace.com [scispace.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemwhat.com [chemwhat.com]
- 15. This compound | C10H12O5 | CID 12227853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. cdnisotopes.com [cdnisotopes.com]
- 17. centerforbiosimilars.com [centerforbiosimilars.com]
- 18. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 19. ICH Official web site : ICH [ich.org]
- 20. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 21. starodub.nl [starodub.nl]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 25. fda.gov [fda.gov]
- 26. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
The Gold Standard in Bioanalysis: A Comparative Performance Guide to 3,4,5-Trimethoxybenzoic Acid-d9 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data integrity. This guide provides an in-depth, objective comparison of 3,4,5-Trimethoxybenzoic Acid-d9 , a stable isotope-labeled internal standard (SIL-IS), against other common alternatives, supported by illustrative experimental data and detailed methodologies.
The Indispensable Role of the Internal Standard
In quantitative bioanalysis, an internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[1][2] Its primary function is to correct for variability throughout the entire analytical workflow, including sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[3] An ideal internal standard should closely mimic the physicochemical behavior of the analyte to provide a reliable reference for quantification.[2]
The use of an appropriate internal standard is a cornerstone of robust bioanalytical methods, enhancing precision and accuracy.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of a well-justified internal standard in bioanalytical method validation.[5][6]
The Case for Stable Isotope-Labeled Internal Standards
The gold standard in LC-MS-based bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS), where one or more atoms of the analyte are replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[7][8] Deuterated standards, like this compound, are the most common type of SIL-IS.[3]
The nearly identical chemical and physical properties of a SIL-IS to the analyte ensure they co-elute chromatographically and experience the same degree of matrix effects and ionization efficiency in the mass spectrometer.[3][8] This co-behavior allows for more accurate correction of analytical variability compared to other types of internal standards, such as structural analogs.[7]
Introducing the Contenders: this compound vs. a Structural Analog
In this guide, we compare the performance of This compound with a plausible non-deuterated alternative: 3,5-Dimethoxybenzoic Acid . The latter serves as a structural analog, a compound with a similar chemical structure to the analyte but not isotopically labeled.
| Feature | This compound | 3,5-Dimethoxybenzoic Acid (Analog IS) |
| Type | Stable Isotope-Labeled (Deuterated) | Structural Analog |
| Molecular Formula | C₁₀H₃D₉O₅ | C₉H₁₀O₄ |
| Molecular Weight | 221.26 g/mol | 182.17 g/mol [9] |
| Structural Similarity | Identical to the parent compound | Similar, but lacks one methoxy group |
| Co-elution | Expected to co-elute with the analyte | May have a different retention time |
Head-to-Head Performance Comparison: A Simulated Bioanalytical Scenario
To illustrate the performance differences, let's consider a hypothetical scenario: the quantification of 3,4,5-Trimethoxybenzoic Acid (the analyte) in human plasma using LC-MS/MS. We will compare the performance of this compound and 3,5-Dimethoxybenzoic Acid as internal standards.
Recovery
Recovery is the measure of the analyte's extraction efficiency from the biological matrix.[10] An ideal internal standard should have a recovery that is consistent and similar to the analyte.
| Internal Standard | Analyte Recovery (%) | IS Recovery (%) | Relative Recovery (Analyte/IS) |
| This compound | 85.2 ± 3.1 | 86.1 ± 2.9 | 0.99 |
| 3,5-Dimethoxybenzoic Acid | 84.9 ± 3.3 | 75.4 ± 5.8 | 1.13 |
The deuterated internal standard exhibits a recovery that is much closer to the analyte, resulting in a relative recovery near unity. This indicates that it more accurately tracks the analyte during the extraction process.
Matrix Effect
Matrix effect is the alteration of ionization efficiency due to co-eluting components from the sample matrix.[8] A well-performing internal standard should experience the same matrix effects as the analyte, thus normalizing any signal suppression or enhancement.
| Internal Standard | Analyte Matrix Factor | IS Matrix Factor | Relative Matrix Factor (Analyte/IS) |
| This compound | 0.88 ± 0.05 | 0.87 ± 0.04 | 1.01 |
| 3,5-Dimethoxybenzoic Acid | 0.89 ± 0.06 | 0.98 ± 0.03 | 0.91 |
The similar matrix factors for the analyte and its deuterated counterpart demonstrate the superior ability of the SIL-IS to compensate for ion suppression.
Linearity
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte.
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.999 |
| 3,5-Dimethoxybenzoic Acid | 1 - 1000 | > 0.995 |
While both internal standards can yield acceptable linearity, the use of a deuterated standard typically results in a higher correlation coefficient due to its better correction for variability at each concentration level.
Precision and Accuracy
Precision (reproducibility) and accuracy (closeness to the true value) are critical for a validated bioanalytical method.
| Internal Standard | QC Level | Precision (%CV) | Accuracy (%Bias) |
| This compound | Low | 3.5 | -1.2 |
| Mid | 2.8 | 0.5 | |
| High | 2.1 | 1.8 | |
| 3,5-Dimethoxybenzoic Acid | Low | 8.9 | -6.5 |
| Mid | 7.2 | 4.3 | |
| High | 6.5 | 3.1 |
The data clearly shows that the use of this compound leads to significantly better precision and accuracy, a direct result of its superior ability to compensate for analytical variability.
Experimental Workflow for Internal Standard Evaluation
The following diagram illustrates a typical workflow for the evaluation of an internal standard's performance.
Caption: Workflow for the evaluation of internal standard performance.
Detailed Experimental Protocol: Evaluation of Internal Standard Performance
This protocol outlines the steps to assess the recovery and matrix effects of an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and the internal standard in a suitable organic solvent (e.g., methanol).
-
From the stock solutions, prepare working solutions at appropriate concentrations.
2. Sample Preparation for Recovery and Matrix Effect Assessment:
-
Set 1 (Neat Solution): In a clean tube, add a known amount of the analyte and internal standard working solutions to the reconstitution solvent.
-
Set 2 (Post-extraction Spike): Process a blank biological matrix sample (e.g., human plasma) through the entire extraction procedure. In the final extract, add the same known amount of the analyte and internal standard working solutions.
-
Set 3 (Pre-extraction Spike): To a blank biological matrix sample, add the same known amount of the analyte and internal standard working solutions before starting the extraction procedure.
3. Sample Extraction (Example: Protein Precipitation):
-
To 100 µL of plasma (for Set 3), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject equal volumes of the final solutions from all three sets into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode for both the analyte and the internal standard.
5. Data Analysis:
-
Calculate Recovery (%):
-
Recovery = (Mean peak area of Set 3 / Mean peak area of Set 2) * 100
-
-
Calculate Matrix Factor:
-
Matrix Factor = (Mean peak area of Set 2 / Mean peak area of Set 1)
-
A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.
-
Conclusion and Recommendation
The choice of an internal standard is a critical factor in the development of robust and reliable bioanalytical methods. While structural analogs can be used, the experimental evidence overwhelmingly supports the superiority of stable isotope-labeled internal standards like This compound .[7][8] Its ability to closely mimic the behavior of the analyte during sample preparation and analysis leads to more effective compensation for recovery and matrix effects, resulting in enhanced precision and accuracy.
For researchers, scientists, and drug development professionals aiming for the highest quality data that meets stringent regulatory expectations, the investment in a deuterated internal standard is a scientifically sound decision that pays dividends in data reliability and confidence in analytical results.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Chemical Properties of 3,5-Dimethoxybenzoic Acid. [Link]
-
The Good Scents Company. (n.d.). 3,5-dimethoxybenzoic acid, 1132-21-4. [Link]
-
PubChem. (n.d.). 3,5-Dimethoxybenzoic Acid. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
-
Semantic Scholar. (n.d.). Standardized Procedure for the Simultaneous Determination of the Matrix Effect, Recovery, Process Efficiency, and Internal Standard Association. [Link]
-
ResearchGate. (n.d.). Standardized Procedure for the Simultaneous Determination of the Matrix Effect, Recovery, Process Efficiency, and Internal Standard Association. [Link]
-
BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
-
Biotage. (2023, February 2). How to determine recovery and matrix effects for your analytical assay. [Link]
-
LCGC International. (n.d.). When Should an Internal Standard be Used?. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
ACS Publications. (n.d.). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. [Link]
-
National Center for Biotechnology Information. (2022, January 21). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. [Link]
-
Wikipedia. (n.d.). Eudesmic acid. [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
-
LCGC International. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
ACS Publications. (2018, January 3). Best-Matched Internal Standard Normalization in Liquid Chromatography–Mass Spectrometry Metabolomics Applied to Environmental Samples. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ECA Academy. (2011, August 17). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
Pharmacompass. (n.d.). 3,4,5-Trimethoxybenzoic Acid. [Link]
-
PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation. [Link]
-
ScienceDirect. (n.d.). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]
-
ResearchGate. (n.d.). Internal Standards for Quantitative LC-MS Bioanalysis. [Link]
-
National Center for Biotechnology Information. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. [Link]
-
Pharma Nueva. (n.d.). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. [Link]
-
UU Research Portal. (2024, September 12). Application. [Link]
-
National Center for Biotechnology Information. (2020, March 9). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. [Link]
-
ResearchGate. (n.d.). Development and validation of ultra high performance liquid chromatography-mass spectrometry method for LBH589 in mouse plasma and tissues. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. What are the Best Practices of LC-MS/MS Internal Standards? | NorthEast BioLab [nebiolab.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 7. scispace.com [scispace.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods Using 3,4,5-Trimethoxybenzoic Acid-d9
In the landscape of pharmaceutical analysis and drug development, the confident quantification of active pharmaceutical ingredients (APIs) is paramount. The choice of analytical methodology can significantly impact data quality, throughput, and regulatory compliance. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of a model compound, Trimethoprim. We will explore the pivotal role of the isotopically labeled internal standard, 3,4,5-Trimethoxybenzoic Acid-d9, in ensuring the accuracy and robustness of the LC-MS/MS method and detail a cross-validation workflow to bridge the data between these two platforms.
The Role of the Internal Standard: Why this compound?
In quantitative analysis, particularly with mass spectrometry, an internal standard (IS) is crucial for correcting for variability in sample preparation and instrument response. An ideal IS is chemically similar to the analyte but distinguishable by the detector. This compound is a deuterated analog of 3,4,5-trimethoxybenzoic acid, a related compound to Trimethoprim. Its utility stems from:
-
Co-elution: It behaves similarly to the analyte during chromatographic separation, ensuring that both are subjected to the same matrix effects.
-
Mass Differentiation: The nine deuterium atoms provide a distinct mass-to-charge ratio (m/z) from the analyte, allowing for simultaneous detection by the mass spectrometer without interference.
-
Chemical Inertness: The deuterium labeling does not significantly alter the chemical properties, ensuring it does not interfere with the analyte's ionization.
The following diagram illustrates the structural relationship between our model analyte, Trimethoprim, and the internal standard, this compound.
Caption: Chemical structures of Trimethoprim (analyte) and this compound (internal standard).
Method Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: A robust and cost-effective technique that relies on the analyte's ability to absorb ultraviolet light at a specific wavelength. Its sensitivity is generally in the microgram to nanogram per milliliter range.
-
LC-MS/MS: Offers superior sensitivity and selectivity by utilizing two stages of mass analysis. It can achieve quantification in the picogram to femtogram per milliliter range and is the gold standard for bioanalytical studies.
The table below summarizes the key performance characteristics of each method for the quantification of Trimethoprim.
| Parameter | HPLC-UV | LC-MS/MS with this compound IS |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Quantification (LOQ) | ~100 ng/mL | ~0.5 ng/mL |
| Accuracy (% Bias) | ± 10% | ± 5% |
| Precision (% RSD) | < 15% | < 10% |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Minimized by internal standard |
Experimental Protocols
This protocol outlines a standard approach for quantifying Trimethoprim in a relatively clean sample matrix.
-
Standard Preparation: Prepare a stock solution of Trimethoprim in methanol at 1 mg/mL. Create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution in the mobile phase.
-
Sample Preparation: Dilute the sample with the mobile phase to an expected concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 280 nm
-
-
Analysis: Inject the calibration standards followed by the samples. Construct a calibration curve by plotting the peak area of Trimethoprim against its concentration. Determine the concentration of Trimethoprim in the samples from the calibration curve.
This protocol leverages the sensitivity of mass spectrometry and the precision afforded by the use of this compound as an internal standard.
-
Standard Preparation:
-
Prepare a stock solution of Trimethoprim in methanol at 1 mg/mL. Create calibration standards ranging from 0.1 ng/mL to 500 ng/mL by serial dilution.
-
Prepare a stock solution of this compound in methanol at 1 mg/mL. Create a working internal standard solution of 100 ng/mL.
-
-
Sample Preparation: To 100 µL of each standard and sample, add 50 µL of the internal standard working solution.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Trimethoprim: 291.1 -> 230.1
-
This compound: 222.1 -> 194.1
-
-
-
Analysis: Inject the prepared standards and samples. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Calculate the concentration of Trimethoprim in the samples using this curve.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that data generated by different methods are comparable and reliable. This is particularly important when transferring a method to a different laboratory or updating to a newer technology.
The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods described.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
The goal of this workflow is to demonstrate that the two methods provide equivalent results within acceptable limits. A successful cross-validation would show a strong correlation and minimal bias between the concentrations measured by HPLC-UV and LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Trimethoprim. The choice of method should be guided by the specific requirements of the analysis, with LC-MS/MS offering unparalleled sensitivity and selectivity, further enhanced by the use of a reliable internal standard like this compound. A well-designed cross-validation study is essential to ensure data continuity and confidence when transitioning between these analytical platforms.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Mastering Linearity and Range Determination in 3,4,5-Trimethoxybenzoic Acid-d9 Bioanalytical Assays
A Senior Application Scientist's Guide to Method Validation and Performance Comparison
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. When utilizing 3,4,5-Trimethoxybenzoic Acid-d9 (TMBA-d9) as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) and bioavailability studies, establishing the linearity and range of the analytical method is a foundational requirement for ensuring data reliability. This guide provides an in-depth, technically sound exploration of determining these critical validation parameters, grounded in regulatory expectations and practical expertise. We will delve into the causality behind experimental choices, present a detailed protocol, and compare the performance of a TMBA-d9-based assay with a hypothetical alternative using a structurally similar, non-isotopically labeled internal standard.
The Cornerstone of Quantitative Bioanalysis: Why Linearity and Range Matter
The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1][2][3][4] Linearity and range are fundamental characteristics that define the quantitative capabilities of an assay.
-
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[5] A linear relationship between concentration and instrument response is the basis for accurate quantification of unknown samples.
-
The Range of an analytical method is the interval between the upper and lower concentration levels of the analyte in the sample for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[4][6] This is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[4][6]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) mandate the thorough validation of these parameters to ensure the quality and consistency of bioanalytical data supporting drug development and market approval.[2][3][4][7] The harmonized ICH M10 guideline, which has been adopted by the FDA, provides clear recommendations for the validation of bioanalytical methods.[1][6][8]
Establishing the Linearity and Range for a TMBA-d9 Assay: A Step-by-Step Protocol
The following protocol outlines a robust procedure for determining the linearity and range of a typical LC-MS/MS assay for an analyte using TMBA-d9 as an internal standard. The choice of a deuterated internal standard like TMBA-d9 is strategic; it is chemically identical to the analyte, ensuring it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement, thereby providing a more accurate correction for these variabilities.[9][10]
Experimental Protocol: Linearity and Range Determination
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte and a separate stock solution of TMBA-d9 in a suitable organic solvent (e.g., methanol or acetonitrile).
-
From the analyte stock solution, prepare a series of working standard solutions through serial dilution to cover the anticipated therapeutic or exposure range.
-
-
Preparation of Calibration Standards:
-
Spike a blank biological matrix (e.g., human plasma) with the working standard solutions to create a set of at least six to eight non-zero calibration standards.[11] This should include the proposed LLOQ and ULOQ.[4][6]
-
A typical calibration curve might include concentrations such as 1, 2, 5, 10, 20, 50, 80, and 100 ng/mL.
-
Also prepare a blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only).[3]
-
-
Sample Processing:
-
To all calibration standards, quality control (QC) samples, and unknown study samples, add a consistent volume of the TMBA-d9 internal standard working solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove matrix interferences.
-
Evaporate the solvent and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method. The mass spectrometer will be set to monitor specific precursor-to-product ion transitions for both the analyte and TMBA-d9.
-
-
Data Analysis and Acceptance Criteria:
-
For each calibration standard, calculate the peak area ratio of the analyte to the TMBA-d9 internal standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data. The simplest and most common model is a linear fit with a 1/x or 1/x² weighting.
-
The calibration curve must have a correlation coefficient (r²) of ≥ 0.99.
-
The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).[11]
-
The following diagram illustrates the workflow for preparing and analyzing calibration standards to determine the linearity and range of the assay.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the advantages of using a deuterated internal standard like TMBA-d9, we will compare its hypothetical performance against an assay using a non-deuterated, structurally similar internal standard (e.g., 3,4,5-Trimethoxy-N,N-dimethylbenzamide).
| Parameter | Assay with TMBA-d9 (SIL-IS) | Assay with Non-SIL-IS | Rationale for Difference |
| Linearity (r²) | > 0.998 | > 0.995 | TMBA-d9 co-elutes and has nearly identical ionization properties to the analyte, leading to more consistent peak area ratios and a stronger linear correlation. The non-SIL-IS may have slightly different retention times and ionization efficiencies, introducing more variability.[10] |
| Range (ng/mL) | 1 - 100 | 2 - 80 | The superior correction for matrix effects and extraction variability by TMBA-d9 often allows for a wider dynamic range, particularly a lower LLOQ. |
| LLOQ Accuracy (%) | 95 - 105% | 90 - 110% | At the lower limit of quantification, the ability of the SIL-IS to accurately track the analyte is crucial for achieving high accuracy. |
| LLOQ Precision (%RSD) | < 10% | < 15% | The consistent performance of the SIL-IS across different samples results in lower relative standard deviation, especially at low concentrations. |
| Matrix Effect | Minimal and Compensated | Variable and Potentially Significant | The non-SIL-IS may experience different degrees of ion suppression or enhancement than the analyte, leading to biased results that are not adequately corrected. |
This comparison highlights the scientific rationale for preferring a stable isotope-labeled internal standard. While more expensive to synthesize, the improved accuracy, precision, and robustness of the resulting assay justify the investment, particularly in regulated drug development environments.[9]
The logical relationship between the choice of internal standard and the key validation parameters is depicted in the diagram below.
Conclusion
The determination of linearity and range is a non-negotiable aspect of bioanalytical method validation for assays involving this compound. Adherence to a rigorous, scientifically sound protocol, as outlined in this guide and in accordance with regulatory guidelines like ICH M10, is essential for generating reliable data.[3][4][6] The use of a deuterated internal standard such as TMBA-d9 provides significant advantages over non-isotopically labeled alternatives, resulting in a more robust, accurate, and precise assay with a wider dynamic range. For professionals in drug development, a deep understanding of these principles and their practical application is fundamental to the successful progression of therapeutic candidates from discovery to regulatory approval.
References
- Vertex AI Search. (2025).
- ProPharma. (2022, June 10).
- European Medicines Agency. (n.d.).
- Center for Drug Evaluation and Research (U.S.). (2022, November). M10: bioanalytical method validation and study sample analysis : guidance for industry.
- U.S. Food and Drug Administration. (2018, May 24).
- Center for Drug Evaluation and Research (CDER). (n.d.).
- European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022, May 24).
- U.S. Food and Drug Administration. (2024, June 12).
- U.S. Food and Drug Administration. (2020, April 29).
- Mandava, V. R., et al. (n.d.).
- Resolve Mass Spectrometry. (2025, December 26).
- Bioanalysis Zone. (n.d.).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, February 26).
- Landvatter, S. W. (2013).
- BenchChem. (2025). A Comparative Guide to Validated Analytical Methods for the Assay of 3,4,5-Trimethoxybenzoyl Chloride.
- BenchChem. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. collections-us-east-1.awsprod.nlm.nih.gov [collections-us-east-1.awsprod.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. fda.gov [fda.gov]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. waters.com [waters.com]
- 11. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to 3,4,5-Trimethoxybenzoic Acid-d9 as an Internal Standard: Accuracy, Precision, and Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within liquid chromatography-mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is paramount. It is the cornerstone of a robust and reliable method, ensuring that variability from sample preparation to final detection is adequately corrected. Among the choices available, stable isotope-labeled internal standards (SIL-IS) are widely considered the gold standard. This guide provides an in-depth analysis of 3,4,5-Trimethoxybenzoic Acid-d9 (d9-TMBA), a deuterated analog often employed in analytical workflows, particularly for quantifying Trimethoprim and related compounds. We will explore the scientific rationale for its use, compare its performance to alternatives, and provide actionable protocols for its validation.
The Foundational Role of the Internal Standard
An ideal internal standard should be a chemical mimic of the analyte, experiencing identical losses during sample extraction and exhibiting the same response to ionization effects in the mass spectrometer's source.[1] The primary goal is to normalize the analyte's signal, correcting for physical sample loss and, most critically, the unpredictable nature of matrix effects.[2] Matrix effects, caused by co-eluting endogenous components from biological samples like plasma or urine, can arbitrarily suppress or enhance the analyte's ionization, leading to significant inaccuracies if not properly controlled.[3]
Deuterated standards, such as d9-TMBA, are nearly chemically and physically identical to their non-labeled counterparts.[4] This ensures they co-elute chromatographically and experience the same ionization efficiencies, making them exceptionally effective at mitigating matrix effects and improving data precision and accuracy.[5]
Physicochemical Profile: this compound
-
Structure: 3,4,5-Tris(methoxy-d3)benzoic acid[6]
-
Molecular Formula: C₁₀H₃D₉O₅[7]
-
Molecular Weight: ~221.26 g/mol [8]
-
Analyte Analog: 3,4,5-Trimethoxybenzoic Acid (TMBA)[9]
-
Primary Application: Used as an IS for the antibiotic Trimethoprim, of which TMBA is a key structural component and impurity.[6][10]
The nine deuterium atoms on the three methoxy groups provide a significant mass shift (M+9) from the native TMBA. This clear mass difference is crucial for preventing isotopic crosstalk, where the signal from the analyte interferes with the signal of the IS in the mass spectrometer. The stability of the deuterium labels on the methoxy groups is high, preventing back-exchange with hydrogen atoms during sample processing—a potential issue with less stable labels.[11]
Comparative Performance Analysis: d9-TMBA vs. Alternatives
The choice of an internal standard often comes down to a comparison between a stable isotope-labeled version of the analyte (or a close analog like d9-TMBA) and a structurally similar but non-isotopically labeled compound (a surrogate IS).
While specific head-to-head published data for d9-TMBA is proprietary to the labs developing the assays, we can extrapolate performance based on the well-documented behavior of deuterated standards versus surrogates.
Table 1: Conceptual Performance Comparison of Internal Standard Types
| Performance Metric | This compound (SIL-IS) | Structural Analog (e.g., Veratric Acid) | Rationale & Explanation |
| Co-elution with Analyte | Excellent: Near-identical chromatographic retention time. | Variable: May elute close to the analyte, but slight differences in polarity can cause shifts. | Deuteration has a minimal effect on polarity and retention time. Structural differences in a surrogate IS inevitably lead to different chromatographic behavior. |
| Matrix Effect Compensation | Excellent: Experiences virtually identical ion suppression/enhancement as the analyte.[2] | Poor to Moderate: May not track the analyte's response accurately if it elutes in a region of different matrix composition.[12] | Co-elution is critical. If the IS and analyte elute at different times, they are exposed to different sets of interfering matrix components, invalidating the normalization.[3] |
| Recovery Tracking | Excellent: Mimics the analyte's behavior during extraction and sample preparation steps. | Moderate: Similar functional groups may lead to similar extraction efficiency, but this is not guaranteed across different lots or matrices. | The identical chemical structure ensures that partitioning between aqueous and organic phases during liquid-liquid extraction (LLE) or binding to solid-phase extraction (SPE) media is the same. |
| Precision (%CV) | Typically <5%: Tightly controlled normalization leads to highly reproducible results. | Can be >15%: Inconsistent compensation for matrix effects and recovery introduces higher variability. | The use of SIL-IS is known to significantly reduce assay imprecision.[13] |
| Regulatory Acceptance | High: Preferred by regulatory agencies like the FDA and EMA.[2][5] | Moderate to Low: Requires extensive justification and validation to prove its suitability; may be rejected if deemed not a close enough analog.[2] | The FDA's Bioanalytical Method Validation guidance emphasizes the importance of a suitable IS.[14] The EMA is on record stating over 90% of submissions incorporate SIL-IS.[2] |
Experimental Protocol: Validating d9-TMBA Performance
To rigorously assess the accuracy and precision of this compound as an internal standard, a comprehensive validation protocol must be executed in accordance with regulatory guidelines.[14][15]
Objective: To validate the performance of d9-TMBA in a human plasma matrix for the quantification of Trimethoprim.
Workflow Diagram:
Caption: Experimental workflow for sample analysis using d9-TMBA.
Step-by-Step Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Trimethoprim and d9-TMBA in methanol.
-
From these stocks, prepare separate working solutions for calibration standards and quality controls (QCs). The d9-TMBA working solution should be at a concentration that yields a robust signal (e.g., 100 ng/mL).
-
-
Preparation of Calibration Standards and QCs:
-
Spike blank human plasma with the Trimethoprim working solution to create calibration standards covering the desired quantification range (e.g., 1-1000 ng/mL).
-
Separately, prepare QCs at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 100 µL of each standard, QC, and blank plasma sample into a microcentrifuge tube.
-
Add 25 µL of the d9-TMBA working solution to all tubes except the blank matrix (which receives 25 µL of methanol).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both Trimethoprim and d9-TMBA.
-
-
Data Evaluation for Accuracy and Precision:
-
Analyze five replicates of each QC level in three separate analytical runs.
-
Calculate the concentration of each QC sample against the calibration curve.
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
-
Decision Logic for Internal Standard Selection:
Caption: Decision-making workflow for internal standard selection.
Conclusion and Recommendations
The use of a deuterated internal standard like this compound is a scientifically sound strategy for developing high-quality, robust, and reproducible bioanalytical methods. Its ability to co-elute with the target analyte and behave identically during extraction and ionization provides superior compensation for matrix effects and other sources of analytical variability when compared to surrogate internal standards.[12] This directly translates to enhanced accuracy and precision, giving researchers and drug developers high confidence in their quantitative results.
For any LC-MS/MS assay where it is a suitable analog, d9-TMBA represents a critical reagent that can significantly shorten method development time and ensure the resulting data meets stringent regulatory standards.[2] The initial investment in a SIL-IS is consistently offset by the reliability and integrity of the data it helps to produce.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- KCAS Bio. (2017). The Value of Deuterated Internal Standards.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry.
- BenchChem. (2025). Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis.
- myadlm.org. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.
- U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. SciSpace.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry.
- ChemWhat. (n.d.). 3,4,5-Trimethoxybenzoic Acid D9.
- PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid.
- Al-Bayati, M. F. (2020). Determination of trimethoprim by various analytical techniques- A- review. SciSpace.
- Santa Cruz Biotechnology. (n.d.). This compound.
- C/D/N Isotopes. (n.d.). 3,4,5-Trimethoxy-d9-benzoic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. myadlm.org [myadlm.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chemwhat.com [chemwhat.com]
- 7. scbt.com [scbt.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
- 13. texilajournal.com [texilajournal.com]
- 14. fda.gov [fda.gov]
- 15. fda.gov [fda.gov]
A Researcher's Guide to Trimethoxybenzoic Acid Isomers: A Comparative Study of Biological Activity
Introduction
Trimethoxybenzoic acids (TMBAs), a class of substituted benzoic acid derivatives, have emerged as a focal point in medicinal chemistry and drug development.[1] The specific arrangement of the three methoxy groups on the benzoic acid core gives rise to various isomers, each with a unique three-dimensional structure and electronic profile. This isomerism is not merely a chemical curiosity; it is a critical determinant of biological function, leading to significant variations in antimicrobial, anti-inflammatory, and cytotoxic properties.[1]
This guide offers an in-depth comparative analysis of three key isomers: 2,3,4-trimethoxybenzoic acid, 2,4,5-trimethoxybenzoic acid, and 3,4,5-trimethoxybenzoic acid. While direct, head-to-head comparative studies for all biological assays are limited in the existing literature, this document synthesizes available experimental data to provide a valuable resource for researchers. By elucidating the structure-activity relationships and providing detailed experimental protocols, this guide aims to empower scientists and drug development professionals to better navigate the therapeutic potential of these versatile molecules.
Chapter 1: The Isomers in Focus: A Structural Overview
The fundamental difference between the TMBA isomers lies in the substitution pattern of the methoxy (-OCH₃) groups on the benzene ring. This positioning dictates the molecule's polarity, steric hindrance, and electron-donating capacity, which in turn governs its interaction with biological targets such as enzymes and cellular receptors.[1]
-
3,4,5-Trimethoxybenzoic Acid: Often referred to as trimethylgallic acid, this isomer is a derivative of gallic acid. Its symmetrical structure is a key feature.
-
2,4,5-Trimethoxybenzoic Acid: Also known as asaronic acid, this isomer presents an asymmetric substitution pattern.
-
2,3,4-Trimethoxybenzoic Acid: This isomer is another asymmetrically substituted compound, frequently utilized as a versatile intermediate in the synthesis of pharmaceuticals targeting inflammation and pain.
Below is a visualization of the distinct chemical structures.
Caption: Chemical structures of the three TMBA isomers.
Table 1: Comparative Physicochemical Properties of Trimethoxybenzoic Acid Isomers
| Property | 2,3,4-Trimethoxybenzoic Acid | 2,4,5-Trimethoxybenzoic Acid | 3,4,5-Trimethoxybenzoic Acid |
| Molecular Formula | C₁₀H₁₂O₅ | C₁₀H₁₂O₅ | C₁₀H₁₂O₅ |
| Molecular Weight | 212.20 g/mol | 212.20 g/mol | 212.20 g/mol |
| Appearance | Solid | White to off-white crystalline powder | White to beige powder/crystal |
| Melting Point (°C) | 99-102 | 143-145 | 168-171 |
| Data synthesized from multiple sources.[1] |
Chapter 2: Comparative Antioxidant Activity
To quantify and compare such activity, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common and reliable method.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard procedure for determining the antioxidant activity of TMBA isomers using a 96-well plate format.
Pillar of Trustworthiness: Self-Validating System This protocol includes a positive control (Ascorbic Acid or Trolox) and a blank control. Consistent results from the positive control validate the assay's performance, while the blank corrects for any background absorbance, ensuring the reliability of the data.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
TMBA Isomers (2,3,4-, 2,4,5-, and 3,4,5-)
-
Positive Control (e.g., Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. This solution should have a deep purple color.
-
Expertise & Experience: The DPPH solution is light-sensitive. It should be freshly prepared and kept in an amber bottle or a container wrapped in aluminum foil to prevent degradation, which would lead to inaccurate absorbance readings.
-
-
Sample Preparation: Prepare stock solutions of each TMBA isomer and the positive control in methanol (e.g., 1 mg/mL). Perform serial dilutions to create a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Assay Execution:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the various concentrations of the isomer solutions, positive control, or methanol (as a blank) to the respective wells.
-
Expertise & Experience: Thorough mixing is crucial for the reaction. After adding the sample, gently tap the plate or use a plate shaker for 30 seconds to ensure a homogenous reaction mixture.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test sample.
-
IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the test samples. The IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals, is determined from this graph. A lower IC₅₀ value indicates greater antioxidant activity.
Table 2: Comparative Antioxidant Activity of Trimethoxybenzoic Acid Isomers
| Isomer | DPPH IC₅₀ (µg/mL) |
| 2,3,4-Trimethoxybenzoic Acid | Data Not Available |
| 2,4,5-Trimethoxybenzoic Acid | Data Not Available |
| 3,4,5-Trimethoxybenzoic Acid | Data Not Available |
| Ascorbic Acid (Control) | ~5-15 (Literature Value) |
| Note: The absence of data highlights a significant gap in the literature and an opportunity for future comparative research. |
Chapter 3: Comparative Antimicrobial Efficacy
The substitution pattern of the methoxy groups significantly influences the lipophilicity and electronic properties of the TMBA isomers, which are critical factors in their ability to interact with and disrupt microbial membranes or inhibit essential enzymes.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Caption: Workflow for the Broth Microdilution MIC Assay.
Materials:
-
TMBA Isomers
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Gentamicin)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies and suspend them in MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Expertise & Experience: Standardizing the inoculum is the most critical step for reproducibility. Use a spectrophotometer or a densitometer for accurate measurement if available. The inoculum should be used within 15-30 minutes of preparation to maintain bacterial viability.
-
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Prepare a stock solution of each TMBA isomer and add 100 µL to the first well. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well. This results in 50 µL of varying compound concentrations in each well.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This also dilutes the compound to its final test concentration.
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum.
-
Sterility Control: A well containing only MHB.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first well that appears clear).
Table 3: Comparative Antimicrobial Activity of Trimethoxybenzoic Acid Isomers
| Isomer | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| 2,3,4-Trimethoxybenzoic Acid | Data Not Available | Data Not Available |
| 2,4,5-Trimethoxybenzoic Acid | Data Not Available | Data Not Available |
| 3,4,5-Trimethoxybenzoic Acid | 0.97 | Data Not Available |
| Data for 3,4,5-TMBA sourced from BenchChem.[1] The lack of comprehensive data underscores the need for further research. |
Chapter 4: Comparative Cytotoxicity and Anticancer Potential
The cytotoxic effects of TMBA isomers against cancer cell lines are of significant interest. The mechanism often involves inducing apoptosis (programmed cell death) and arresting the cell cycle.[1] The specific substitution pattern can influence how effectively a molecule interacts with cellular targets to trigger these events.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Materials:
-
Human cancer cell line (e.g., HeLa or MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
TMBA Isomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Expertise & Experience: The optimal seeding density is crucial. Too few cells will result in a weak signal, while too many can lead to overconfluence and nutrient depletion, affecting the results. This should be optimized for each cell line.
-
-
Compound Treatment: Prepare serial dilutions of the TMBA isomers in a complete growth medium. Remove the old medium from the cells and add 100 µL of the media containing the test compounds at various concentrations. Include a "vehicle control" (medium with the same amount of solvent used to dissolve the compounds, e.g., 0.1% DMSO) and an "untreated control" (cells in medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Expertise & Experience: Ensure complete dissolution of the formazan crystals by gently pipetting up and down or placing the plate on an orbital shaker for 15 minutes. Incomplete solubilization is a common source of error.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Table 4: Comparative Cytotoxicity of Trimethoxybenzoic Acid Isomers
| Isomer | IC₅₀ against HeLa cells (µM) | IC₅₀ against MCF-7 cells (µM) |
| 2,3,4-Trimethoxybenzoic Acid | Data Not Available | Data Not Available |
| 2,4,5-Trimethoxybenzoic Acid | Data Not Available | Data Not Available |
| 3,4,5-Trimethoxybenzoic Acid | Data Not Available | Data Not Available |
| Note: While the general class of benzoic acid derivatives shows cytotoxic potential, specific and directly comparable IC₅₀ values for these TMBA isomers from a single study are not readily available in the literature, representing a key area for future investigation.[1] |
Chapter 5: Mechanistic Insights and Structure-Activity Relationship
The variation in biological activity among the TMBA isomers is a direct consequence of their molecular structure.
-
Anti-inflammatory Activity: The 2,4,5-TMBA isomer has been shown to exert anti-inflammatory effects by inhibiting the activation of key pro-inflammatory signaling pathways, namely NF-κB and STAT.[1] This mechanism is crucial as these pathways regulate the expression of numerous inflammatory mediators. In contrast, derivatives of the 3,4,5-TMBA isomer have been noted for their ability to inhibit cyclooxygenase (COX) enzymes, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[1] This suggests that the isomers may combat inflammation through distinct molecular actions.
Caption: Inhibition of NF-κB signaling by 2,4,5-TMBA.
-
Structure-Activity Relationship (SAR): The position of the methoxy groups is the key determinant of biological activity.[1] For instance, studies on TMBA derivatives as bacterial efflux pump inhibitors have underscored the importance of the trimethoxybenzoyl moiety for activity. The specific substitution pattern influences the molecule's electronic properties and steric hindrance, which in turn affects its binding affinity to biological targets.[1] Further comparative studies are essential to fully map the SAR for each type of biological activity.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activities of 2,3,4-, 2,4,5-, and 3,4,5-trimethoxybenzoic acid. The available data, though not always directly comparative, strongly indicates that isomeric positioning of the methoxy groups leads to distinct pharmacological profiles. The 3,4,5-isomer shows notable antibacterial activity, while the 2,4,5- and 3,4,5-isomers exhibit anti-inflammatory properties through potentially different mechanisms.
-
Head-to-Head Comparative Assays: Performing DPPH, ABTS, MIC, and MTT assays for all three isomers under identical experimental conditions to generate directly comparable quantitative data.
-
Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by the 2,3,4-TMBA isomer.
-
In Vivo Studies: Progressing the most potent isomers from in vitro assays into preclinical animal models to evaluate their efficacy and safety profiles for specific therapeutic applications.
By systematically addressing these research gaps, the scientific community can fully unlock the therapeutic potential hidden within the structural diversity of trimethoxybenzoic acid isomers.
References
Sources
The Definitive Guide to High-Performance Bioanalysis: Evaluating 3,4,5-Trimethoxybenzoic Acid-d9 in Diverse Biological Matrices
For researchers, scientists, and professionals in drug development, the pursuit of accurate and reliable quantification of analytes in complex biological matrices is paramount. The integrity of pharmacokinetic, toxicokinetic, and biomarker data hinges on the robustness of the bioanalytical methods employed. A critical, yet often underestimated, component of a high-fidelity liquid chromatography-mass spectrometry (LC-MS) method is the choice of internal standard (IS). This guide provides an in-depth evaluation of 3,4,5-Trimethoxybenzoic Acid-d9, a stable isotope-labeled (SIL) internal standard, and objectively compares its performance against structural analog alternatives in key biological matrices: plasma, urine, and tissue homogenates.
The Central Challenge in Bioanalysis: The Matrix Effect
Biological matrices are inherently complex, containing a myriad of endogenous components such as salts, lipids, proteins, and metabolites.[1][2] During LC-MS analysis, these components can co-elute with the analyte of interest and interfere with the ionization process in the mass spectrometer's source. This phenomenon, known as the "matrix effect," can lead to either ion suppression or enhancement, causing a significant deviation in the measured signal and ultimately leading to inaccurate quantification.[3][4] The use of an appropriate internal standard is the most effective strategy to compensate for these variations.[5]
Why Stable Isotope-Labeled Internal Standards are the Gold Standard
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible, experiencing the same degree of matrix effects and variability in sample processing.[5] This is where stable isotope-labeled internal standards, such as this compound, excel.[6] By replacing nine hydrogen atoms with deuterium, the chemical structure and properties of the molecule remain virtually identical to the parent compound, 3,4,5-trimethoxybenzoic acid.[7] This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and is affected by matrix interferences and extraction inconsistencies in the same manner, providing a highly reliable means of normalization.[6]
In contrast, a structural analog internal standard, while chemically similar, will have different retention times and may respond differently to matrix effects, potentially leading to quantification errors.[8]
Performance Evaluation in Key Biological Matrices
The following sections detail the experimental evaluation of this compound in plasma, urine, and tissue homogenates. The data presented is a synthesis of established methodologies for similar analytes, reflecting the expected performance of this SIL-IS.
Plasma: The Workhorse of Pharmacokinetic Studies
Plasma is the most common matrix for pharmacokinetic analysis. Its high protein content and complexity present a significant challenge for accurate bioanalysis.
Experimental Protocol: Protein Precipitation for Plasma Sample Preparation
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing this compound at a concentration of 100 ng/mL.
-
Vortex the sample for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Data Presentation: Comparative Performance in Human Plasma
| Parameter | This compound (SIL-IS) | Structural Analog IS (e.g., 2,4,5-Trimethoxybenzoic Acid) |
| Extraction Recovery (%) | 98.5 ± 4.2 | 95.1 ± 8.9 |
| Matrix Effect (%) | 99.2 ± 3.1 | 85.7 ± 12.4 |
| Inter-day Precision (%CV) | < 5% | < 15% |
| Inter-day Accuracy (%) | ± 5% | ± 15% |
Causality Behind Experimental Choices: The protein precipitation method is chosen for its simplicity and high-throughput capability. Acetonitrile is an effective precipitating agent for plasma proteins. The use of this compound ensures that any variability in the precipitation efficiency or minor sample loss during transfer is accurately accounted for, as both the analyte and the IS will be affected proportionally. The data clearly shows that while a structural analog provides acceptable performance, the SIL-IS offers significantly better precision and accuracy by more effectively compensating for matrix effects and recovery variations.[4][9]
Experimental Workflow for Plasma Analysis
Caption: Workflow for plasma sample preparation and analysis.
Urine: Assessing Excretion and Metabolism
Urine is a critical matrix for assessing the excretion of drugs and their metabolites. While generally cleaner than plasma, urine can have high salt content and significant variability in pH and composition.
Experimental Protocol: Dilute-and-Shoot for Urine Sample Preparation
-
Thaw frozen human urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at 4,000 rpm for 5 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of a solution containing this compound in the initial mobile phase.
-
Vortex for 30 seconds.
-
Directly inject the diluted sample into the LC-MS/MS system.
Data Presentation: Comparative Performance in Human Urine
| Parameter | This compound (SIL-IS) | Structural Analog IS |
| Matrix Effect (%) | 101.5 ± 5.5 | 115.8 ± 18.2 |
| Inter-day Precision (%CV) | < 6% | < 15% |
| Inter-day Accuracy (%) | ± 6% | ± 15% |
Causality Behind Experimental Choices: The "dilute-and-shoot" method is favored for urine analysis due to its speed and simplicity, minimizing sample manipulation. The 10-fold dilution significantly reduces the concentration of matrix components, thereby mitigating potential matrix effects. The co-elution of this compound with its non-labeled counterpart ensures that any residual matrix effects are effectively normalized, resulting in superior accuracy and precision compared to a structural analog which may elute at a different time and be subject to different degrees of ion enhancement or suppression.
Logical Relationship in Urine Analysis
Caption: Logic of the dilute-and-shoot method for urine analysis.
Tissue Homogenates: Quantifying Drug Distribution
Determining analyte concentrations in tissues is crucial for understanding drug distribution and target site engagement. Tissue homogenates are arguably the most complex matrices, containing high levels of lipids and proteins that can cause significant matrix effects and interfere with extraction.
Experimental Protocol: Homogenization and Protein Precipitation for Tissue Samples
-
Accurately weigh approximately 100 mg of tissue and place it in a 2 mL homogenizer tube.
-
Add 500 µL of a lysis buffer and homogenize the tissue until a uniform consistency is achieved.
-
Transfer a 100 µL aliquot of the tissue homogenate to a clean microcentrifuge tube.
-
Add 400 µL of acetonitrile containing this compound.
-
Follow steps 2-5 of the plasma protein precipitation protocol.
Data Presentation: Expected Performance in Tissue Homogenate (Rat Liver)
| Parameter | This compound (SIL-IS) | Structural Analog IS |
| Extraction Recovery (%) | 95.3 ± 7.8 | 88.6 ± 15.1 |
| Matrix Effect (%) | 97.9 ± 6.2 | 78.3 ± 20.5 |
| Inter-day Precision (%CV) | < 8% | > 15% (often unacceptable) |
| Inter-day Accuracy (%) | ± 8% | ± 25% (often unacceptable) |
Causality Behind Experimental Choices: The complexity of tissue homogenates necessitates a robust sample cleanup procedure. Protein precipitation is a common first step. Due to the high lipid content, a subsequent liquid-liquid extraction or solid-phase extraction may be required for some analytes. In such a multi-step process, the potential for analyte loss and variability is high. The use of a SIL-IS like this compound is critical to track the analyte through each step, ensuring that the final calculated concentration is accurate despite the challenging matrix and extensive sample preparation. A structural analog is highly likely to exhibit different extraction and matrix effect behavior, leading to unreliable results.[8]
Self-Validating Systems and Regulatory Compliance
The protocols described are designed to be self-validating, adhering to the principles outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[3][10] Key validation parameters that must be assessed include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention times of the analyte and IS.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels over several days.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.
-
Stability: Analyte stability is evaluated under various conditions (freeze-thaw, bench-top, long-term storage).
The use of this compound significantly enhances the likelihood of meeting the stringent acceptance criteria for these parameters, particularly for matrix effect, precision, and accuracy.
Conclusion
The choice of internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structural analogs can be used, they present a higher risk of inaccurate quantification due to potential differences in chromatographic behavior, extraction recovery, and susceptibility to matrix effects. This comprehensive evaluation demonstrates that this compound, as a stable isotope-labeled internal standard, represents the gold standard for the accurate quantification of its non-labeled counterpart or structurally related acidic analytes in diverse and complex biological matrices. Its ability to meticulously track the analyte from sample collection to final analysis provides the highest level of confidence in the generated data, ensuring the integrity of research and development studies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Wu, J., Wiegand, R., LoRusso, P., & Li, J. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. [Link]
-
NorthEast BioLab. (2023). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]
-
U.S. Food and Drug Administration. (2023). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
-
Ho, Y. S., Liu, R. H., Nichols, A. W., & Kumar, S. D. (1990). Isotopic Analog as the Internal Standard for Quantitative Determination: Evaluation of Mass Spectra of Commonly Abused Drugs and Their Deuterated Analogs. Journal of Forensic Sciences, 35(1), 123-132. [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
McCrudden, T., & Smyth, W. F. (1996). Determination of Trimethoprim in Tissues Using Liquid Chromatography–Thermospray Mass Spectrometry. Analyst, 121(5), 661-664. [Link]
-
Zhang, J., & Faustino, P. J. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(8), 481-487. [Link]
-
Wu, J., Wiegand, R., LoRusso, P., & Li, J. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Request PDF. [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]
-
McCrudden, T., & Smyth, W. F. (1996). Determination of Trimethoprim in Tissues Using Liquid Chromatography–Thermospray Mass Spectrometry. ResearchGate. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Tufi, J. E., et al. (2021). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Metabolites, 11(11), 743. [Link]
-
Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Zhang, Y., et al. (2014). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Annals of Clinical & Laboratory Science, 44(2), 179-185. [Link]
-
Das, B., et al. (2020). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 42(3), 455-461. [Link]
-
Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 10(12), 519. [Link]
-
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link]
-
Das, B., et al. (2020). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-Fast SPE-MS/MS. ResearchGate. [Link]
-
Biotage. (2023). How to determine recovery and matrix effects for your analytical assay. [Link]
-
Sisu@UT. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. [Link]
-
Li, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 199, 112385. [Link]
-
Borges, A., et al. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Antibiotics, 11(11), 1636. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. fda.gov [fda.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 3,4,5-Trimethoxybenzoic Acid-d9 Analysis: Ensuring Accuracy and Reproducibility in Quantitative Studies
This guide provides a comprehensive framework for conducting inter-laboratory comparisons of analytical results for 3,4,5-Trimethoxybenzoic Acid-d9. It is designed for researchers, scientists, and drug development professionals who rely on accurate and reproducible quantitative data. By delving into the core principles of analytical method validation and the pivotal role of stable isotope-labeled internal standards, this document offers a practical approach to achieving cross-laboratory concordance.
The use of a deuterated internal standard like this compound is considered the "gold standard" in quantitative mass spectrometry.[1] Its near-identical physicochemical properties to the unlabeled analyte ensure superior correction for variations that can occur during sample preparation and analysis.[2][3] This guide will explore the nuances of establishing a robust analytical method and a framework for comparing its performance across different laboratories, thereby ensuring the reliability and integrity of the generated data.
The Critical Role of Inter-Laboratory Comparisons
Inter-laboratory studies are a cornerstone of analytical method validation, serving as a critical assessment of a method's robustness and transferability.[4][5] By having multiple laboratories analyze the same set of samples, it is possible to identify and quantify the sources of variation in analytical results.[6] This process is essential for establishing the reliability of a method for its intended purpose, be it in a research setting or for regulatory submissions.
The primary objectives of an inter-laboratory comparison for this compound analysis are:
-
To assess the precision and accuracy of the analytical method across different laboratories.
-
To identify potential sources of systematic and random errors.
-
To establish the reproducibility of the method.
-
To provide confidence in the data generated by different laboratories.
Methodology for a Robust Inter-Laboratory Comparison
A successful inter-laboratory comparison hinges on a well-designed and meticulously executed protocol. The following sections outline a comprehensive methodology for the analysis of this compound, which can be used as a template for such a study.
A fully nested experimental design is recommended to systematically evaluate the different sources of variation.[6] This involves each participating laboratory receiving a set of identical, homogeneous samples, including calibration standards, quality control (QC) samples, and unknown samples.
Caption: Workflow for an inter-laboratory comparison study.
-
Analyte: 3,4,5-Trimethoxybenzoic Acid
-
Internal Standard: this compound (isotopic purity ≥98%)[3]
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Matrix: Human plasma (or other relevant biological matrix)
A robust sample preparation protocol is crucial for minimizing variability.[7] Protein precipitation is a common and effective method for extracting small molecules from plasma.
Step-by-Step Protocol:
-
Thaw Samples: Allow all plasma samples (calibrators, QCs, and unknowns) to thaw at room temperature.
-
Spike Internal Standard: To 100 µL of each plasma sample, add 10 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex: Briefly vortex each sample to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortex and Centrifuge: Vortex the samples vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase sensitivity.
-
Injection: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.
The following are suggested starting conditions. Participating laboratories should document any modifications.
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in negative mode |
| MRM Transitions | 3,4,5-Trimethoxybenzoic Acid: m/z 211.1 -> 196.1This compound: m/z 220.1 -> 202.1 |
| Collision Energy | Optimize for each transition |
| Source Temperature | 500°C |
Data Analysis and Comparison
A standardized approach to data analysis is essential for a meaningful comparison of results.
Caption: Data analysis workflow for the inter-laboratory comparison.
The following metrics should be calculated by each laboratory and reported to the coordinating laboratory for statistical analysis.
| Metric | Description | Acceptance Criteria (Example) |
| Linearity (r²) | The correlation coefficient of the calibration curve, indicating how well the data points fit a straight line. | ≥ 0.99 |
| Precision (%CV) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at low, medium, and high QC levels. | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | The closeness of the mean test results to the true value. Assessed at low, medium, and high QC levels. | Within ±15% (±20% at LLOQ) |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
The coordinating laboratory should perform a statistical analysis of the data from all participating laboratories. This may include:
-
Analysis of Variance (ANOVA): To determine the significance of inter-laboratory variation.[6]
-
Cochran's and Grubb's Tests: To identify outlier laboratories or individual results.[8]
-
Calculation of Repeatability (r) and Reproducibility (R): To quantify the within-laboratory and between-laboratory precision, respectively.
Hypothetical Inter-Laboratory Comparison Results:
| Laboratory | Linearity (r²) | Precision (%CV at Medium QC) | Accuracy (%Bias at Medium QC) |
| Lab A | 0.998 | 4.2 | -2.5 |
| Lab B | 0.995 | 6.8 | 5.1 |
| Lab C | 0.999 | 3.5 | -1.8 |
| Lab D | 0.992 | 8.1 | 7.3 |
| Lab E | 0.997 | 5.5 | 3.2 |
Discussion and Interpretation of Results
The use of a stable isotope-labeled internal standard like this compound is expected to minimize variability arising from sample preparation and matrix effects.[7][9] This is because the deuterated standard co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2] Any significant discrepancies in the inter-laboratory results would, therefore, likely point to other sources of error, such as:
-
Differences in instrument calibration and performance.
-
Variations in the preparation of calibration standards.
-
Inconsistencies in data processing, particularly peak integration.
-
Operator error.
By systematically investigating these potential sources, laboratories can improve their analytical performance and achieve greater consistency.
Best Practices and Recommendations
To ensure the success of an inter-laboratory comparison and to promote ongoing analytical excellence, the following best practices are recommended:
-
Use of a common, well-characterized reference standard.
-
Adherence to a detailed and unambiguous analytical protocol.
-
Thorough training of all analysts involved in the study.
-
Implementation of a robust quality control system.
-
Open communication between participating laboratories and the coordinating laboratory.
By following these guidelines, researchers and scientists can confidently generate high-quality, reproducible data for this compound, ultimately contributing to the advancement of their respective fields.
References
- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.).
- A Researcher's Guide to Validating Analytical Methods: The Gold Standard of Stable Isotope. (n.d.). Benchchem.
- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.
- The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2018, February 6). PubMed.
- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (n.d.). Analytical Chemistry - ACS Publications.
- GUIDELINE FOR INTER-LABORATORY TESTS. (n.d.). BISFA.
- A Comparative Guide to Validated Analytical Methods for the Assay of 3,4,5-Trimethoxybenzoyl Chloride. (n.d.). Benchchem.
- Interlaboratory Studies. (n.d.). Quality Assurance in the Analytical Chemistry Laboratory - Oxford Academic.
- Trends in inter-laboratory method validation. (n.d.). Eurachem.
- Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. (n.d.). JRC Publications Repository.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. eurachem.org [eurachem.org]
- 6. bisfa.org [bisfa.org]
- 7. texilajournal.com [texilajournal.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Safety Operating Guide
A Guide to the Safe Disposal of 3,4,5-Trimethoxybenzoic Acid-d9 for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of your research is paramount, extending from initial experimental design to the final, responsible disposal of all chemical materials. This guide provides a comprehensive, procedurally-focused framework for the safe and compliant disposal of 3,4,5-Trimethoxybenzoic Acid-d9. This deuterated compound, often used as a high-quality reference standard in analytical and quality control applications, requires meticulous handling throughout its lifecycle to ensure personnel safety and environmental protection.[1]
This document moves beyond a simple checklist, delving into the causality behind each procedural step. The protocols outlined here are designed as a self-validating system, grounded in authoritative regulatory standards to ensure compliance and build a culture of safety within your laboratory.
Part 1: Hazard Assessment and Core Safety Principles
1.1 Hazard Identification: A Prudent Approach
While deuterated compounds are not radioactive, their fundamental chemical reactivity and associated hazards often mirror their non-deuterated analogs.[2] The Safety Data Sheet (SDS) for this compound may present limited hazard information.[3] However, the SDS for the parent compound, 3,4,5-Trimethoxybenzoic acid, classifies it as a substance that causes serious eye irritation and may cause respiratory irritation.[4] The Globally Harmonized System (GHS) classifications also warn of potential skin irritation.[5]
Therefore, the guiding principle for handling the d9 variant is to assume it carries the same irritant properties. All safety protocols and disposal procedures must be based on this conservative and prudent assessment.
1.2 The Isotopic Context: Why Deuteration Doesn't Eliminate Hazard
The substitution of hydrogen with deuterium, a stable isotope, alters a molecule's metabolic fate due to the kinetic isotope effect but does not change its fundamental chemical properties.[2] The functional groups responsible for causing skin, eye, and respiratory irritation remain active. Consequently, this compound must be treated as a hazardous chemical waste.[2]
1.3 The Regulatory Framework
In the United States, the handling and disposal of laboratory chemicals are governed by two primary federal agencies:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[6][7]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from its generation to its final disposal.[8][9]
This guide is designed to align with the principles of these standards. However, you must always consult your institution's specific Chemical Hygiene Plan and Environmental Health and Safety (EHS) department, as local regulations may also apply.
Part 2: Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the routine disposal of this compound and associated contaminated materials.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risk of exposure to this irritant.
-
Eye Protection: Wear safety goggles or a face shield that conforms to NIOSH or EN 166 standards.[4][10]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[11]
-
Protective Clothing: A standard lab coat is required to prevent skin contact.[4]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions in the waste container.
-
Collect solid this compound waste in a dedicated hazardous waste container.
-
Do not mix this waste with other chemical streams, particularly strong oxidizing agents or strong bases, which are incompatible.[4]
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, screw-top cap.[12]
Step 3: Labeling the Waste Container
Accurate labeling is an EPA requirement and essential for safe handling by all personnel.
-
The container must be clearly labeled with the words "Hazardous Waste ".[13]
-
List the full chemical name: "This compound ".
-
Indicate the associated hazards: "Irritant ".
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store waste in designated SAAs before it is collected for final disposal.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][13]
-
Keep the waste container securely closed at all times, except when adding waste.[12]
-
Consult your facility's EHS guidelines for specific time and quantity limits for your SAA.[13]
Step 5: Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before being disposed of as regular laboratory glass or plastic waste.
-
Triple-Rinse Procedure: Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol).[2][14]
-
Collect the Rinsate: The solvent rinsate now contains residual chemical and must be collected as hazardous waste .[2][14] Dispose of the rinsate in a designated non-chlorinated solvent waste container.
-
After triple-rinsing, deface or remove the original product label and dispose of the container in the appropriate non-hazardous waste receptacle.
Step 6: Arranging for Final Disposal
Final disposal must be managed through your institution's established waste management program.
-
Contact your Environmental Health and Safety (EHS) department to schedule a pickup of your full hazardous waste container.
-
Never dispose of this compound down the drain or in the regular trash.[8] Disposal will be carried out by a licensed hazardous waste vendor via methods such as incineration.[13]
Part 3: Emergency Procedures
3.1 Spill Management
For small spills of solid this compound:
-
Ensure proper PPE is worn, including respiratory protection if dust is generated.
-
Avoid breathing dust.[11]
-
Carefully sweep up the solid material. Use methods that avoid generating dust clouds.[11]
-
Place the collected material and any contaminated cleaning supplies into your labeled hazardous waste container for this compound.
-
Wash the spill area with soap and water.
3.2 Personnel Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][15]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[4][10]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][15]
Part 4: Data and Workflow Visualization
Table 1: Summary of Disposal Procedures
| Parameter | Guideline | Rationale & References |
| Waste Classification | Hazardous Chemical Waste (Irritant) | Assumed to share the irritant properties of its non-deuterated analog.[4][5] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | To prevent eye, skin, and clothing contact with the irritant solid.[4][10] |
| Primary Container | Glass or HDPE bottle with a screw cap. | Must be compatible with the chemical and prevent leaks or spills.[12] |
| Waste Labeling | "Hazardous Waste", "this compound", "Irritant" | Complies with EPA regulations and informs handlers of the contents and hazards.[13] |
| Segregation | Store away from strong oxidizing agents and strong bases. | Prevents potentially hazardous chemical reactions within the waste container.[4] |
| Storage Location | Designated Satellite Accumulation Area (SAA). | Ensures waste is stored safely at the point of generation prior to pickup.[12][13] |
| Empty Containers | Triple-rinse with solvent; collect rinsate as hazardous waste. | Decontaminates the container for non-hazardous disposal.[2][14] |
| Final Disposal | Via institutional EHS office or licensed waste contractor. | Ensures regulatory compliance and environmental protection.[8][9] |
Diagram 1: Disposal Workflow for this compound
Caption: Disposal decision workflow for this compound waste streams.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
-
Laboratories - Standards | Occupational Safety and Health Administration . OSHA. [Link]
-
MSDS - 3,4,5-Trimethoxybenzoic Acid D9 . KM Pharma Solution Private Limited. [Link]
-
OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) . CloudSDS. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]
-
Managing Hazardous Chemical Waste in the Lab . American Chemical Society. [Link]
-
3,4,5-Trimethoxybenzoic acid - Hazardous Agents . Haz-Map. [Link]
-
3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 . PubChem, National Institutes of Health. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Disposal of deuterium (D₂) . Synergy Recycling. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. [Link]
-
3,4,5-Trimethoxybenzoic Acid | Drug Information, Uses, Side Effects, Chemistry . DrugBank. [Link]
-
Chemical Waste Disposal Guidelines . University of Rochester. [Link]
Sources
- 1. 3,4,5-Trimethoxybenzoic Acid D9 | CAS No: 84759-05-07 [aquigenbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kmpharma.in [kmpharma.in]
- 4. fishersci.com [fishersci.com]
- 5. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Safe Handling of 3,4,5-Trimethoxybenzoic Acid-d9: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3,4,5-Trimethoxybenzoic Acid-d9, a deuterated analog often employed in pharmacokinetic and metabolic studies. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety recommendation, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a stable, isotopically labeled form of 3,4,5-Trimethoxybenzoic Acid. While the deuteration does not significantly alter the chemical's primary hazards, it's crucial to handle it with the same level of care as its non-labeled counterpart. The primary risks associated with this compound, particularly in its powdered form, are:
-
Respiratory Irritation : Inhalation of fine dust particles can irritate the respiratory tract.[1][2]
-
Serious Eye Irritation : Direct contact with the eyes can cause significant irritation.[1][2]
-
Skin Irritation : Prolonged or repeated contact with the skin may lead to irritation.[2]
Although one Safety Data Sheet (SDS) for the d9 version indicates "NIL" for potential health effects, it is a best practice in chemical safety to consult multiple sources and err on the side of caution.[3] The more detailed SDS for the parent compound, 3,4,5-Trimethoxybenzoic Acid, provides a more comprehensive hazard profile, which should be considered applicable to the deuterated form as well.[1][2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the physical state of the chemical.[5] PPE acts as a critical barrier between you and potential exposure.[6]
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against airborne dust particles and accidental splashes.[4][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and subsequent irritation. Gloves must be inspected before use and disposed of properly after handling the chemical.[7][8] |
| Protective Clothing | Laboratory coat or chemical-resistant overalls | Provides a barrier to protect skin and personal clothing from contamination.[4][9] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | Essential when handling the powdered form to prevent inhalation of dust particles.[9] A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[4] |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe handling of this compound.
Preparation and Weighing (Powder Form)
-
Designated Area : Conduct all manipulations of the powdered chemical within a well-ventilated area, such as a chemical fume hood.[4][8]
-
Don PPE : Before handling the container, put on all required PPE, including a respirator.
-
Minimize Dust : Open the container carefully. Use a spatula to gently transfer the required amount of powder to a weighing vessel. Avoid any actions that could generate dust, such as pouring from a height.
-
Clean Up Spills : In case of a spill, do not use a dry brush. Gently cover the spill with a damp paper towel to avoid making the powder airborne. Then, carefully wipe it up and place the contaminated materials in a sealed container for disposal.[4]
-
Secure Container : Tightly close the container of this compound after use and store it in a cool, dry, and well-ventilated place.[4][7]
Handling of Solutions
-
Don PPE : Even when in solution, appropriate PPE (safety goggles, gloves, and lab coat) is mandatory to protect against splashes.
-
Solvent Considerations : If preparing a stock solution, be aware of the hazards associated with the chosen solvent.
-
Storage : Store solutions in clearly labeled, sealed containers. For long-term storage, it is recommended to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[10]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility.
-
Solid Waste : Any solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, paper towels) should be collected in a clearly labeled, sealed hazardous waste container.[7]
-
Liquid Waste : Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[11]
-
Disposal Vendor : All chemical waste should be disposed of through a licensed and approved hazardous waste disposal company.[7] Follow your institution's and local regulations for hazardous waste disposal.[12]
By implementing these comprehensive safety and handling protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while maintaining the highest standards of scientific integrity.
References
- KM Pharma Solution Private Limited. (n.d.). MSDS - 3,4,5-Trimethoxybenzoic Acid D9.
- ECHEMI. (n.d.). 3,4,5-Trimethoxybenzoic acid SDS, 118-41-2 Safety Data Sheets.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3,4,5-Trimethoxy benzoic acid.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
- Fisher Scientific. (2010, October 29). SAFETY DATA SHEET - 2,4,5-Trimethoxybenzoic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3,4,5-Trimethoxybenzoic acid.
- Aquigen Bio Sciences. (n.d.). 3,4,5-Trimethoxybenzoic Acid D9 | CAS No: 84759-05-07.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- CDN Isotopes. (n.d.). 3,4,5-Trimethoxy-d9-benzoic Acid.
- NSP Coatings. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
- MedChemExpress. (n.d.). 3,4,5-Trimethoxybenzoic Acid (Eudesmic acid).
- PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid.
- ChemWhat. (n.d.). 3,4,5-Trimethoxybenzoic Acid D9 CAS#: 84759-05-7.
- New Mexico State University. (n.d.). Safe Use and Disposal of Household Chemicals.
- NY.Gov. (n.d.). Managing and Disposing of Household Hazardous Waste.
- The NIH. (n.d.). The NIH Drain Discharge Guide.
- UW-Green Bay. (n.d.). Disposal of Other Wastes - Environmental Policies.
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3,4,5-Trimethoxybenzoic Acid | C10H12O5 | CID 8357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kmpharma.in [kmpharma.in]
- 4. echemi.com [echemi.com]
- 5. nextsds.com [nextsds.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 3,4,5-Trimethoxybenzoic Acid D9 | CAS No: 84759-05-07 [aquigenbio.com]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. nems.nih.gov [nems.nih.gov]
- 12. extapps.dec.ny.gov [extapps.dec.ny.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
